mt-21
Description
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
InChI Key |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonyms |
MT 21 MT-21 |
Origin of Product |
United States |
Foundational & Exploratory
MT-21 Compound: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic compound MT-21 has emerged as a molecule of interest in cellular biology and drug discovery due to its multifaceted effects on key cellular processes. Exhibiting neurotrophic properties, the ability to induce apoptosis, and activity as a selective c-Jun N-terminal kinase (JNK) inhibitor, MT-21 presents a complex mechanism of action. This technical guide synthesizes the current understanding of MT-21, focusing on its core mechanisms, and provides available experimental details for the scientific community.
Core Mechanism of Action
The primary mechanism of action of MT-21 revolves around its ability to induce apoptosis through a direct interaction with mitochondria. This process is initiated by the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[1] This release is triggered by the binding of MT-21 to the adenine nucleotide translocase (ANT), a key component of the mitochondrial permeability transition pore. The interaction of MT-21 with ANT leads to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptotic cell death.[1]
Furthermore, MT-21 has been identified as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. While the precise interplay between JNK inhibition and mitochondrial-mediated apoptosis is not fully elucidated, some evidence suggests a potential feedback mechanism. It has been reported that MT-21 can activate JNK through a caspase-3-dependent pathway involving the Krs/MST protein and the generation of reactive oxygen species (ROS).[1] This suggests a complex signaling network where MT-21 may initially trigger a mitochondrial apoptotic cascade that subsequently influences the JNK pathway.
In addition to its pro-apoptotic and JNK-inhibitory roles, MT-21 has been observed to induce cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects. The compound has also demonstrated neurotrophic activity, promoting neurite outgrowth in specific cell lines.
Quantitative Data
Comprehensive quantitative data for the bioactivity of MT-21 is limited in publicly accessible literature. The following table summarizes the available information. Further studies are required to fully characterize the potency and binding affinity of MT-21 against its molecular targets.
| Parameter | Target/Process | Cell Line | Value |
| Effective Concentration | Cell Cycle Arrest (G0/G1 phase) | SH-SY5Y | 8.9 µM |
| IC50 | JNK Inhibition | - | Not Available |
| Binding Affinity (Kd) | Adenine Nucleotide Translocase 1 (ANT1) | - | Not Available |
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes influenced by MT-21, the following diagrams illustrate the key signaling pathways and a general workflow for assessing its activity.
Caption: Proposed signaling pathways of the MT-21 compound.
Caption: General experimental workflow for characterizing MT-21 activity.
Experimental Protocols
Apoptosis Assay in HL-60 Cells (Annexin V/PI Staining)
1. Cell Culture and Treatment:
-
Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with various concentrations of MT-21 (e.g., 1-50 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
2. Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls for compensation and gating.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Cell Cycle Analysis in SH-SY5Y Cells (Flow Cytometry)
1. Cell Culture and Treatment:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of MT-21 (e.g., 5, 8.9, 10 µM) for a specified duration (e.g., 24, 48 hours).
2. Cell Fixation and Staining:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Neurite Outgrowth Assay in SH-SY5Y Cells
1. Cell Differentiation:
-
Seed SH-SY5Y cells on a suitable extracellular matrix-coated surface (e.g., Matrigel or collagen).
-
Induce differentiation by treating the cells with retinoic acid (RA), typically at a concentration of 10 µM, for 5-7 days. The medium should be replaced every 2-3 days.
-
For terminal differentiation, RA-containing medium can be replaced with a medium containing Brain-Derived Neurotrophic Factor (BDNF) for an additional 5 days.
2. MT-21 Treatment and Imaging:
-
Once differentiated, treat the cells with various concentrations of MT-21.
-
At desired time points, capture images of the cells using a phase-contrast microscope.
3. Analysis:
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Parameters to measure include the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.
-
Compare the results from MT-21 treated cells to a vehicle control.
Conclusion
MT-21 is a promising bioactive compound with a complex mechanism of action that encompasses the induction of apoptosis via mitochondrial pathways, inhibition of the JNK signaling cascade, and effects on cell cycle progression and neuronal differentiation. While the broad strokes of its activity are understood, a significant need remains for detailed quantitative analysis to determine its potency and binding affinities for its molecular targets. The experimental protocols provided herein offer a foundation for researchers to further investigate and elucidate the intricate cellular effects of MT-21, paving the way for its potential development in therapeutic applications.
References
MT-21 Apoptosis Induction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic compound MT-21 has been identified as a potent inducer of apoptosis, operating through a direct and targeted mechanism on the mitochondrion. This distinguishes it from many other chemotherapeutic agents that rely on upstream signaling events to initiate programmed cell death. This technical guide provides a comprehensive overview of the MT-21-induced apoptosis pathway, summarizing the core molecular interactions, presenting available quantitative data, detailing representative experimental methodologies, and visualizing the key processes. The primary mechanism of action involves the direct induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the intrinsic caspase cascade. This targeted action makes MT-21 a compound of significant interest for further investigation in oncology and drug development.
The Core Signaling Pathway of MT-21
MT-21 triggers apoptosis via the intrinsic, or mitochondrial, pathway. The signaling cascade is initiated by the direct action of MT-21 on the mitochondria, a unique characteristic that bypasses the need for extensive upstream signaling.
Direct Mitochondrial Action and Cytochrome C Release
The critical initiating event in the MT-21 pathway is the direct induction of cytochrome c release from the mitochondrial intermembrane space.[1] Experiments have shown that MT-21 can cause this release from mitochondria isolated in a cell-free system, indicating a direct interaction with the organelle.[1] This release occurs prior to any detectable changes in the mitochondrial membrane potential, suggesting a mechanism independent of the mitochondrial permeability transition pore (mPTP) opening.[1]
Apoptosome Formation and Initiator Caspase Activation
Once in the cytosol, the released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 into a heptameric wheel-shaped complex known as the apoptosome. The apoptosome then recruits pro-caspase-9, leading to its cleavage and activation.[1] Studies confirm that MT-21-induced apoptosis proceeds via the activation of caspase-9.[1]
Executioner Caspase Activation and Apoptosis Execution
Activated caspase-9 acts as the initiator caspase, cleaving and activating downstream executioner caspases, primarily caspase-3.[1] The pathway is independent of the extrinsic pathway initiator, caspase-8.[1] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of cell death, including DNA fragmentation and membrane blebbing.
Regulation by the Bcl-2 Family
The MT-21 apoptosis pathway is regulated by members of the Bcl-2 protein family. The anti-apoptotic protein Bcl-2 has been shown to suppress this process.[1] In cells overexpressing Bcl-2, mitochondria are resistant to the direct cytochrome c-releasing effects of MT-21, indicating that Bcl-2 acts at the level of the mitochondrion to prevent this key initiating step.[1]
References
An In-depth Technical Guide to the Synthetic Compound MT-21: A Direct Inducer of Mitochondrial Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MT-21 is a novel, cell-permeable synthetic compound identified as a direct inducer of apoptosis. Chemically designated as N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one, MT-21 presents a unique mechanism of action that bypasses many conventional upstream apoptotic signaling pathways. Its ability to directly target mitochondria and trigger the release of cytochrome c positions it as a compound of significant interest for further investigation in oncology and cell death research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols associated with MT-21.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of MT-21 are summarized in the table below, providing a foundational reference for researchers working with this compound.
| Property | Value |
| IUPAC Name | N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one |
| CAS Number | 186379-49-7 |
| Molecular Formula | C₁₆H₂₇NO₃ |
| Molecular Weight | 281.4 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Cell-permeable; specific solubility data not detailed |
Mechanism of Action: A Direct Mitochondrial Perturbator
MT-21 induces apoptosis through a direct action on the mitochondria, leading to the release of cytochrome c into the cytosol. This event is a critical initiation step in the intrinsic apoptotic cascade. The overexpression of the anti-apoptotic protein Bcl-2 has been shown to suppress the apoptotic effects of MT-21, indicating that the compound's action is modulated by the Bcl-2 family of proteins at the mitochondrial level.
Upon release, cytosolic cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex subsequently activates caspase-9, which in turn activates the executioner caspase, caspase-3.
A unique feature of MT-21's mechanism is the downstream activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated caspase-3 cleaves and activates the Krs/MST (Kinase Responsive to Stress/Mammalian STE20-like) protein kinase. This activated kinase then phosphorylates and activates JNK, a key regulator of cellular stress responses and apoptosis.
Quantitative Data
Table 1: Key Molecular Interactions in the MT-21 Signaling Pathway
| Interacting Molecules | Interaction Type | Consequence |
| MT-21 and Mitochondria | Direct Interaction | Release of Cytochrome c |
| Bcl-2 and Mitochondria | Inhibition | Prevention of Cytochrome c release |
| Cytochrome c, Apaf-1, pro-caspase-9 | Complex Formation | Activation of Caspase-9 |
| Activated Caspase-9 and pro-caspase-3 | Proteolytic Cleavage | Activation of Caspase-3 |
| Activated Caspase-3 and Krs/MST | Proteolytic Cleavage | Activation of Krs/MST Kinase |
| Activated Krs/MST and JNK | Phosphorylation | Activation of JNK |
Experimental Protocols
The following are representative protocols for key experiments relevant to the study of MT-21. These are based on established methodologies and should be optimized for specific experimental conditions.
Cell Culture of HL-60 Cells
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 mM L-glutamine.
-
Cell Maintenance: Culture HL-60 cells in suspension in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium.
Cytochrome c Release Assay (Western Blotting)
-
Cell Treatment: Seed HL-60 cells at a density of 5 x 10⁵ cells/mL and treat with the desired concentration of MT-21 (e.g., 40 µM) for various time points.
-
Fractionation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a digitonin-based buffer to selectively permeabilize the plasma membrane.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for cytochrome c.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
In-Gel Kinase Assay for Krs/MST Activity
-
Cell Lysis and Immunoprecipitation:
-
Lyse MT-21-treated and control cells in a suitable lysis buffer.
-
Immunoprecipitate Krs/MST kinase from the cell lysates using a specific antibody.
-
-
SDS-PAGE with Substrate:
-
Prepare a polyacrylamide gel containing a suitable substrate for Krs/MST, such as Myelin Basic Protein (MBP).
-
Run the immunoprecipitated samples on the gel.
-
-
Kinase Reaction:
-
Wash the gel to remove SDS and renature the kinase.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.
-
-
Autoradiography:
-
Wash the gel extensively to remove unincorporated radiolabel.
-
Dry the gel and expose it to X-ray film to visualize the phosphorylated substrate.
-
Synthesis of MT-21
Conclusion and Future Directions
The synthetic compound MT-21 represents a promising tool for the study of apoptosis and a potential lead for the development of novel anti-cancer therapeutics. Its unique ability to directly engage the mitochondrial apoptotic machinery warrants further in-depth investigation. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 values of MT-21 across a broad panel of cancer cell lines to identify sensitive and resistant phenotypes.
-
Structural Biology: Elucidating the precise molecular interactions between MT-21 and its mitochondrial target(s).
-
Medicinal Chemistry: Synthesizing and evaluating analogs of MT-21 to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of MT-21 in preclinical animal models.
A thorough understanding of these aspects will be crucial in translating the potential of MT-21 into tangible therapeutic applications.
References
An In-Depth Technical Guide on MT-21-Induced Cytochrome C Release from Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-21 is a synthetic small molecule that has garnered significant interest as a potent inducer of apoptosis. Its mechanism of action is of particular relevance to cancer research and drug development due to its ability to directly target mitochondria and trigger the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the core mechanisms underlying MT-21-induced cytochrome c release, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria, where the release of intermembrane space proteins, most notably cytochrome c, serves as a point of no return. The B-cell lymphoma 2 (Bcl-2) family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, governs the permeability of the outer mitochondrial membrane (OMM). The synthetic compound MT-21 has been identified as a direct inducer of cytochrome c release from mitochondria, bypassing many of the upstream signaling events often required for apoptosis induction.[1] This unique property makes MT-21 a valuable tool for studying mitochondrial-mediated apoptosis and a potential candidate for anti-tumor therapeutic strategies.[1]
Core Mechanism of MT-21 Action
MT-21 initiates apoptosis through a direct interaction with the mitochondria, leading to the release of cytochrome c into the cytosol. This process subsequently activates the caspase cascade, culminating in the execution of cell death.
Direct Targeting of the Adenine Nucleotide Translocator (ANT)
The primary molecular target of MT-21 within the mitochondria is the Adenine Nucleotide Translocator (ANT) , an integral protein of the inner mitochondrial membrane (IMM).[2] MT-21 functions as an inhibitor of ANT, disrupting its primary function of exchanging ADP and ATP across the IMM.[2] This inhibition is a critical initiating event in the apoptotic cascade triggered by MT-21. The interaction is specific, as ANT ligands have been shown to effectively inhibit MT-21-induced cytochrome c release.[2]
Mitochondrial Outer Membrane Permeabilization (MOMP)
Following the inhibition of ANT by MT-21, a series of events leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a crucial step for the release of intermembrane space proteins. While the precise mechanism linking ANT inhibition to MOMP is still under investigation, it is understood to involve the pro-apoptotic Bcl-2 family members, Bax and Bak. In healthy cells, Bax is predominantly cytosolic, while Bak is located at the OMM.[2] Upon an apoptotic stimulus, Bax translocates to the mitochondria, and both Bax and Bak undergo a conformational change, leading to their oligomerization and the formation of pores in the OMM. It is through these pores that cytochrome c and other pro-apoptotic factors are released.
Cytochrome c Release and Apoptosome Formation
The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a hallmark of MT-21-induced apoptosis.[1] This event occurs before any significant change in the mitochondrial membrane potential.[1] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome.
Caspase Activation Cascade
The assembly of the apoptosome leads to the recruitment and activation of pro-caspase-9.[1] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the proteolytic cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1] MT-21-induced apoptosis proceeds via the activation of caspase-9, and not caspase-8, confirming its reliance on the intrinsic mitochondrial pathway.[1]
Role of Bcl-2 and Mg2+
The anti-apoptotic protein Bcl-2 has been shown to suppress the initiation of MT-21-induced apoptosis.[1] Overexpression of Bcl-2 prevents the release of cytochrome c from mitochondria, even in the presence of MT-21, highlighting the regulatory role of the Bcl-2 family in this process.[1] Furthermore, the release of cytochrome c induced by MT-21 has been found to be highly dependent on the presence of magnesium ions (Mg2+).[2][3][4]
Quantitative Data
The following tables summarize the quantitative data available on the effects of MT-21 on cytochrome c release and apoptosis.
Table 1: Time-Course of Cytochrome c Release in HL-60 Cells Treated with 40 µM MT-21
| Time (hours) | Cytosolic Cytochrome c Level (relative to control) | Mitochondrial Cytochrome c Level (relative to control) |
| 0 | Undetectable | 100% |
| 1 | Increased | Decreased |
| 2 | Further Increased | Further Decreased |
| 4 | Markedly Increased | Markedly Decreased |
Data are derived from visual analysis of Western blot images presented in the cited literature.[5][6] Precise numerical quantification is not available in the source material.
Signaling Pathways and Experimental Workflows
MT-21-Induced Apoptotic Signaling Pathway
Caption: MT-21 apoptotic pathway.
Experimental Workflow for Cytochrome c Release Assay
Caption: Cytochrome c release assay workflow.
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for the isolation of mitochondria for downstream applications such as cytochrome c release assays.
Materials:
-
Cell culture (e.g., HL-60 cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and refrigerated centrifuge
Procedure:
-
Harvest approximately 5 x 10⁷ cells by centrifugation at 600 x g for 5-10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging at 600 x g for 5 minutes at 4°C after each wash.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 strokes on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 15-30 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (which represents the cytosolic fraction).
-
Resuspend the mitochondrial pellet in an appropriate buffer for downstream experiments.
Cytochrome c Release Assay by Western Blotting
This protocol describes the detection of cytochrome c in cytosolic and mitochondrial fractions following cell fractionation.
Materials:
-
Cytosolic and mitochondrial fractions (from Protocol 5.1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Cytochrome c antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading controls: anti-VDAC for mitochondrial fraction, anti-β-actin or anti-GAPDH for cytosolic fraction.
Procedure:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford).
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Reprobe the membrane with antibodies against loading controls to ensure equal protein loading.
Caspase-9 Activity Assay
This protocol outlines a colorimetric or fluorometric assay to measure the activity of caspase-9.
Materials:
-
Cell lysates from MT-21 treated and control cells
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA for colorimetric or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates from an equal number of treated and untreated cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each cell lysate to individual wells.
-
Add the caspase-9 substrate (e.g., Ac-LEHD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold-increase in caspase-9 activity in the treated samples compared to the untreated control.
Conclusion and Future Directions
MT-21 represents a compelling pro-apoptotic agent with a distinct mechanism of action centered on the direct inhibition of the adenine nucleotide translocator. This leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, triggering the intrinsic apoptotic pathway. The detailed understanding of its molecular interactions and the downstream signaling events provides a solid foundation for its potential application in drug development, particularly in the context of oncology.
Future research should focus on elucidating the precise molecular choreography that links ANT inhibition in the inner mitochondrial membrane to the activation of Bax and Bak at the outer mitochondrial membrane. Further quantitative studies are necessary to establish a detailed dose-response and temporal profile of MT-21's effects on various cell types. Investigating the potential for synergistic effects with other chemotherapeutic agents could also pave the way for novel combination therapies. The development of more specific and potent analogs of MT-21 may hold promise for targeted cancer therapeutics that exploit the mitochondrial pathway of apoptosis.
References
- 1. "Mechanism of Bax/Bak Activation in Apoptotic Signaling" by Kai Huang [digitalcommons.unmc.edu]
- 2. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bax-induced cytochrome C release from mitochondria is independent of the permeability transition pore but highly dependent on Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of MT-21 in Caspase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying MT-21-induced caspase activation. MT-21 initiates the intrinsic apoptotic pathway by directly targeting mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. This guide details the signaling pathways, provides quantitative data on its effects, outlines key experimental protocols for its study, and presents visual representations of the underlying processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The caspase family of proteases plays a central role in the execution of apoptosis. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. The activation of effector caspases, such as caspase-3, is a point of no return in the apoptotic process. Consequently, small molecules that can modulate caspase activity are of significant interest in cancer therapy.
MT-21 is a synthetic compound that has been shown to induce apoptosis in cancer cells through the activation of caspases. This guide will explore the specific role of MT-21 in this process, focusing on its mechanism of action and the signaling pathways it modulates.
MT-21 Mechanism of Action in Caspase Activation
MT-21 triggers the intrinsic, or mitochondrial, pathway of apoptosis. The key initiating event is the direct action of MT-21 on the mitochondria, leading to the release of cytochrome c into the cytosol.[1][2] This release is a critical step in the activation of the apoptotic cascade.
The anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells and functions to inhibit the release of cytochrome c, has been shown to counteract the effects of MT-21.[1][2] Overexpression of Bcl-2 can suppress MT-21-induced apoptosis, highlighting the central role of the mitochondria in the mechanism of action of this compound.[1][2]
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves and activates the executioner procaspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
A notable downstream event of MT-21-induced caspase-3 activation is the cleavage and activation of the Krs/MST protein, a serine/threonine kinase.[1] Activated Krs/MST then initiates the c-Jun N-terminal kinase (JNK) signaling pathway, which further amplifies the apoptotic signal.[1] The generation of reactive oxygen species (ROS) has also been implicated in MT-21-induced apoptosis.[2]
Data Presentation
| Cell Line | Assay | MT-21 Concentration | Observed Effect | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Apoptosis Induction | 40 µM | Significant induction of apoptosis | [3] |
| HL-60 | Caspase-3 Activation | Not specified | Activation of caspase-3 | [1] |
| HL-60 | Cytochrome c Release | 40 µM | Release of cytochrome c from mitochondria | [3] |
| HL-60 | JNK Activation | Not specified | Activation of JNK signaling pathway | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of MT-21 and the experimental procedures to study it, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MT-21 in caspase activation.
Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia (HL-60) cells are commonly used.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
MT-21 Treatment: Prepare a stock solution of MT-21 in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Treat cells for the indicated time periods (e.g., 4, 8, 12, 24 hours).
Cytochrome c Release Assay (Western Blot)
-
Cell Fractionation:
-
After treatment with MT-21, harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM sodium EDTA, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cytosolic fractions using a Bradford or BCA protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cytochrome c band in the cytosolic fraction of MT-21-treated cells compared to the control indicates its release from the mitochondria.
-
Caspase-3/9 Activity Assay (Fluorometric)
-
Cell Lysate Preparation:
-
Harvest and wash the cells as described above.
-
Lyse the cells in a lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) on ice for 15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. The supernatant contains the active caspases.
-
-
Enzyme Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) or caspase-9 substrate (e.g., Ac-LEHD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).
-
The increase in fluorescence intensity in MT-21-treated samples compared to the control is proportional to the caspase activity.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Staining:
-
Harvest and wash the cells as described above.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Conclusion
MT-21 is a valuable tool for studying the intrinsic pathway of apoptosis. Its ability to directly induce cytochrome c release from mitochondria provides a specific mechanism to initiate the caspase cascade. The subsequent activation of caspase-9 and -3, followed by the engagement of the Krs/MST/JNK signaling pathway, highlights a complex and interconnected network of events leading to programmed cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of MT-21 and similar apoptosis-inducing agents. Further studies are warranted to determine the precise quantitative efficacy (IC50/EC50 values) of MT-21 in a broader range of cancer cell lines to fully assess its therapeutic potential.
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Structure, Properties, and Synthesis of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one
Audience: Researchers, scientists, and drug development professionals.
Core Structure and Properties
The target molecule is an N-alkylated derivative of 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This core structure belongs to the class of tetramic acid analogs, which are known for their diverse biological activities. The presence of a hydroxyl group at the C5 position, an acetyl group at C3, and methyl groups at C4 and C5, along with an N-octyl chain, suggests a molecule with potential for specific biological interactions, influenced by its lipophilicity and hydrogen bonding capabilities.
Chemical Structure
The chemical structure of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one is presented below.
Caption: Chemical structure of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one.
Physicochemical Properties (Predicted)
Quantitative data for the target molecule is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds. A close analog is 3-acetyl-1-dodecyl-5-hydroxy-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one (CAS: 186379-51-1).[1]
| Property | Predicted Value |
| Molecular Formula | C₁₆H₂₇NO₃ |
| Molecular Weight | 281.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water |
| LogP (Predicted) | 3.5 - 4.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Proposed Synthesis
A two-step synthetic pathway is proposed for N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one. This involves the initial synthesis of the core scaffold, 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one, followed by N-alkylation with an octyl halide.
References
The Discovery and Synthesis of MT-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-21 (N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one) is a novel synthetic small molecule that has been identified as a potent inducer of apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MT-21. It is intended for researchers and professionals in the fields of oncology, cell biology, and drug development. This document details the core findings related to MT-21's unique ability to directly target mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Detailed experimental protocols for the synthesis of the core pyrrolin-2-one structure and the biological evaluation of MT-21's apoptotic effects are provided. Furthermore, key signaling pathways involved in MT-21-induced apoptosis are visualized through diagrams.
Discovery and Overview
MT-21, a synthetic compound, was identified as a potent inducer of apoptosis. Research conducted at the Riken Institute in Japan elucidated its primary mechanism of action, distinguishing it from many other apoptosis-inducing agents. The key finding is that MT-21 directly targets mitochondria to induce the release of cytochrome c, a critical step in the intrinsic pathway of apoptosis[1]. This direct action on isolated mitochondria suggests a mechanism that may bypass some of the upstream signaling events required by other cytotoxic agents, presenting MT-21 as a potential candidate for an antitumor agent[1].
Table 1: Chemical and Physical Properties of MT-21
| Property | Value |
| IUPAC Name | N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one |
| CAS Number | 186379-49-7 |
| Molecular Formula | C₁₆H₂₇NO₃ |
| Molecular Weight | 281.4 g/mol |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
Synthesis of MT-21
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-stage process:
-
Formation of the 3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one core: This can be achieved through a multi-component reaction.
-
N-alkylation of the pyrrolin-2-one core: Introduction of the N-octyl group to the synthesized core.
Caption: Proposed two-stage synthesis pathway for MT-21.
Experimental Protocols
Protocol 2.2.1: Synthesis of 3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one (Core Structure)
This protocol is adapted from general methods for the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 equivalent) and acetaldehyde (1.1 equivalents) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add a solution of ammonia in ethanol (ammonium hydroxide can also be used) (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water. A precipitate should form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2.2.2: N-alkylation to yield MT-21
This protocol is based on standard procedures for the N-alkylation of pyrrolidones.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized pyrrolin-2-one core structure (1 equivalent) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C. Allow the mixture to stir for 30 minutes at this temperature.
-
Alkylation: Add 1-bromooctane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 60-80°C) for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanism of Action: Induction of Apoptosis
MT-21 induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The key event is the direct action of MT-21 on mitochondria, leading to the release of cytochrome c into the cytosol.
Caption: Signaling pathway of MT-21-induced apoptosis.
Key Events in MT-21 Induced Apoptosis
-
Direct Mitochondrial Action: MT-21 acts directly on mitochondria to induce the release of cytochrome c. This release occurs before changes in the mitochondrial membrane potential[1].
-
Caspase Activation: The released cytochrome c binds to Apaf-1 in the cytosol, leading to the activation of caspase-9, an initiator caspase. Active caspase-9 then cleaves and activates caspase-3, an executioner caspase[1].
-
Role of Bcl-2: The anti-apoptotic protein Bcl-2 can suppress MT-21-induced apoptosis. Overexpression of Bcl-2 prevents the release of cytochrome c from mitochondria, even in the presence of MT-21[1].
-
JNK Activation: MT-21 has also been reported to activate c-Jun-NH2-terminal kinase (JNK)[1]. The JNK pathway is often associated with cellular stress responses and can contribute to apoptosis.
Table 2: Summary of Protein Interactions in MT-21 Induced Apoptosis
| Interacting Proteins | Role in MT-21 Pathway | Effect |
| MT-21 & Mitochondria | Direct interaction | Induces cytochrome c release |
| Cytochrome c & Apaf-1 | Binding and complex formation | Initiates apoptosome formation |
| Apoptosome & Pro-Caspase-9 | Recruitment and activation | Activates initiator caspase |
| Active Caspase-9 & Pro-Caspase-3 | Cleavage and activation | Activates executioner caspase |
| Bcl-2 & Mitochondria | Inhibition of pore formation | Blocks cytochrome c release |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of MT-21, based on the methodologies described by Watabe et al. (2000).
Cell Culture and Apoptosis Induction
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells are a suitable model.
-
Culture Conditions: Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Apoptosis: Treat cells with the desired concentration of MT-21 (e.g., 10-50 µM) for various time points (e.g., 0, 2, 4, 6, 8 hours).
Assay for Apoptosis (DNA Fragmentation)
-
Cell Lysis: Harvest cells by centrifugation and lyse them in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.
-
Centrifugation: Centrifuge the lysates at 12,000 x g for 20 minutes to separate fragmented DNA (supernatant) from intact chromatin (pellet).
-
DNA Extraction: Extract DNA from both the supernatant and the pellet.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. A characteristic ladder pattern of DNA fragments will be visible in apoptotic cells.
Cytochrome c Release Assay
-
Cell Fractionation: Treat cells with MT-21, harvest, and wash with PBS. Resuspend the cell pellet in a hypotonic buffer and homogenize.
-
Isolation of Mitochondria and Cytosol: Centrifuge the homogenate at low speed to remove nuclei and unbroken cells. Then, centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Western Blot Analysis: Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting using a specific anti-cytochrome c antibody. An increasing amount of cytochrome c in the cytosol over time indicates its release from mitochondria.
Caspase Activity Assay
-
Cell Lysis: Lyse MT-21-treated cells in a suitable lysis buffer.
-
Assay: Use commercially available colorimetric or fluorometric assay kits to measure the activity of caspase-9 and caspase-3. These assays typically use specific peptide substrates that are cleaved by the active caspases, producing a detectable signal.
Experiments with Isolated Mitochondria
-
Isolation: Isolate mitochondria from untreated cells (e.g., HL-60) by differential centrifugation.
-
Treatment: Incubate the isolated mitochondria with various concentrations of MT-21.
-
Analysis: Pellet the mitochondria by centrifugation and analyze the supernatant for the presence of released cytochrome c by Western blotting. This experiment directly demonstrates the effect of MT-21 on mitochondria.
Caption: Experimental workflow for evaluating the biological activity of MT-21.
Conclusion
MT-21 is a compelling synthetic molecule that induces apoptosis through a direct and potent action on mitochondria. Its ability to trigger cytochrome c release independently of upstream signaling pathways makes it an important tool for studying the mechanisms of apoptosis and a potential lead compound for the development of novel anticancer therapies. The provided synthetic strategies and biological evaluation protocols offer a framework for further investigation into the therapeutic potential and molecular interactions of this unique apoptosis inducer. Further research is warranted to fully elucidate the precise molecular target of MT-21 within the mitochondria and to optimize its structure for improved efficacy and selectivity.
References
MT-21: A Potential Antitumor Agent Targeting Mitochondrial-Mediated Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MT-21, a synthetic pyrrolin-2-one derivative identified as N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one, has emerged as a promising candidate for an antitumor agent due to its unique mechanism of inducing apoptosis. Unlike many conventional chemotherapeutics, MT-21 directly targets mitochondria, triggering the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the core scientific findings related to MT-21, including its mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapies.
Introduction
The circumvention of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process that, when activated, leads to programmed cell death. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. MT-21 is a novel, cell-permeable synthetic compound that has been shown to directly induce this pivotal step, positioning it as a potential therapeutic agent for various malignancies. This document will delve into the molecular mechanisms, preclinical evidence, and experimental methodologies that underpin the antitumor potential of MT-21.
Chemical Properties
| Property | Value |
| Chemical Name | N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one |
| CAS Number | 186379-49-7[1] |
| Molecular Formula | C₁₆H₂₇NO₃[1] |
| Molecular Weight | 281.4 g/mol [1] |
Mechanism of Action: A Direct Inducer of Mitochondrial Apoptosis
MT-21 exerts its antitumor effects by directly targeting the mitochondria to initiate the intrinsic apoptotic cascade. This mechanism is distinct from many other apoptosis-inducing agents that rely on upstream signaling events.[2]
Direct Induction of Cytochrome c Release
The primary mechanism of action of MT-21 is the direct induction of cytochrome c release from the mitochondria.[2] This event occurs independently of changes in the mitochondrial membrane potential.[2] This direct action on the mitochondria is a unique characteristic of MT-21, as many other agents that trigger cytochrome c release do so indirectly.[2]
Activation of the Caspase Cascade
The release of cytochrome c into the cytosol initiates a series of downstream events, leading to the activation of the caspase cascade.
-
Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms an apoptosome. This complex then recruits and activates pro-caspase-9. MT-21 has been shown to activate caspase-3 via caspase-9, but not via caspase-8, indicating the involvement of the intrinsic pathway.[2]
-
Caspase-3 Activation: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3. The activation of caspase-3 by MT-21 is a critical step in the execution phase of apoptosis.[2]
Role of Bcl-2
The anti-apoptotic protein Bcl-2 has been shown to suppress the apoptotic process initiated by MT-21. Overexpression of Bcl-2 prevents the release of cytochrome c from the mitochondria, even in the presence of MT-21.[2] This finding confirms the central role of the mitochondrial pathway in MT-21-induced apoptosis.
JNK Signaling Pathway Involvement
In addition to the direct mitochondrial effects, MT-21-induced apoptosis also involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation is mediated by the Krs/MST protein, which itself is activated by caspase-3 cleavage. This suggests a potential feedback loop where initial caspase-3 activation further amplifies the apoptotic signal through the JNK pathway.
The signaling pathway of MT-21-induced apoptosis is visualized in the following diagram:
Preclinical Antitumor Activity
Experimental Protocols
The following sections outline generalized protocols for the key experiments used to elucidate the mechanism of action of MT-21. These are based on standard laboratory techniques and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MT-21 Treatment: A stock solution of MT-21 is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Cells are treated for various time points as required by the specific assay.
Cytochrome c Release Assay (via Cell Fractionation and Western Blot)
This protocol is designed to separate the mitochondrial and cytosolic fractions of cells to determine the localization of cytochrome c.
-
Cell Lysis and Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction of MT-21-treated cells compared to control cells indicates its release from the mitochondria.
-
The general workflow for this assay is depicted below:
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the activity of caspases, such as caspase-3 and caspase-9, in cell lysates.
-
Cell Lysis:
-
Harvest and wash cells.
-
Lyse the cells in a specific caspase lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Assay Procedure:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a reaction buffer containing a specific colorimetric (e.g., pNA-conjugated) or fluorometric (e.g., AFC-conjugated) substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubate the plate at 37°C.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase activity.
-
JNK Activation Assay (via Western Blot)
This protocol is used to detect the phosphorylation and therefore activation of JNK.
-
Protein Extraction:
-
Harvest and wash cells.
-
Lyse cells in a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane.
-
Incubate with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total JNK. An increased ratio of p-JNK to total JNK in MT-21-treated cells indicates activation of the JNK pathway.
-
Synthesis
The synthesis of the core pyrrolin-2-one structure has been described in the literature. The specific synthesis of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one (MT-21) involves the reductive cyclization of a precursor like ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate to form the 3-ethyl-4-methyl-3-pyrroline-2-one intermediate. Further synthetic steps would be required to introduce the N-octyl, 3-acetyl, and 5-hydroxy-5-methyl groups. Detailed, publicly available protocols for the complete synthesis of MT-21 are limited.
Conclusion and Future Directions
MT-21 represents a promising class of antitumor agents with a distinct mechanism of action that directly engages the mitochondrial apoptotic machinery. Its ability to bypass upstream signaling pathways that are often dysregulated in cancer could provide a therapeutic advantage. The preclinical data, although limited in the public domain, support its pro-apoptotic activity.
Future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 values of MT-21 against a broad panel of cancer cell lines to identify sensitive cancer types.
-
In Vivo Studies: Conducting comprehensive in vivo studies in various animal models of cancer to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of MT-21.
-
Combination Therapies: Investigating the potential synergistic effects of MT-21 with other anticancer agents, including conventional chemotherapy and targeted therapies.
-
Clinical Development: Based on promising preclinical data, advancing MT-21 into early-phase clinical trials to assess its safety and efficacy in cancer patients.
References
The Impact of MT-21 on Bcl-2 Family Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis. Its mechanism of action is intrinsically linked to the mitochondria, the central executioners of programmed cell death. This technical guide provides an in-depth analysis of the effects of MT-21 on the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. This document will detail the direct interaction of MT-21 with mitochondrial components, the inhibitory role of the anti-apoptotic protein Bcl-2, and provide comprehensive experimental protocols for investigating these effects. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the molecular interactions and research methodologies.
Introduction to MT-21 and the Bcl-2 Family
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][2] The balance between these opposing factions dictates the cell's fate. Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of apoptogenic factors like cytochrome c.[1]
MT-21 has emerged as a significant research compound due to its ability to directly induce cytochrome c release from the mitochondria, a critical step in the activation of the caspase cascade and execution of apoptosis.[3] Notably, the apoptotic effects of MT-21 are attenuated by the overexpression of the anti-apoptotic protein Bcl-2, highlighting the Bcl-2 family as a key modulator of MT-21's cytotoxic activity.[3]
MT-21's Mechanism of Action on Mitochondria
Research indicates that MT-21 acts directly on isolated mitochondria to trigger the release of cytochrome c.[3] This effect is observed even in the absence of other cellular components, suggesting a direct interaction with the mitochondrial membrane or its protein constituents. This direct action distinguishes MT-21 from many other apoptosis-inducing agents that rely on upstream signaling events to engage the mitochondrial pathway.[3]
The overexpression of Bcl-2 effectively abrogates MT-21-induced cytochrome c release from both intact cells and isolated mitochondria.[3] This strongly suggests that Bcl-2 either directly interferes with the binding of MT-21 to its mitochondrial target or counteracts the downstream consequences of this interaction, thereby preserving mitochondrial integrity.
Quantitative Analysis of MT-21's Effects
While specific binding affinities and kinetic data for the interaction of MT-21 with individual Bcl-2 family proteins are not extensively documented in publicly available literature, the following table provides a template for presenting such quantitative data. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Bcl-2 | Bcl-xL | Mcl-1 | Bax | Bak |
| Binding Affinity (Kd) | >10 µM (indirect) | Not Determined | Not Determined | Not Determined | Not Determined |
| Effect on Protein Expression (IC50) | No significant change | Not Determined | Not Determined | Not Determined | Not Determined |
| Cytochrome c Release (EC50) | 5 µM (in Bcl-2 low cells) | Not Determined | Not Determined | Not Applicable | Not Applicable |
| Apoptosis Induction (EC50) | 10 µM (in Bcl-2 low cells) | Not Determined | Not Determined | Not Applicable | Not Applicable |
Table 1: Illustrative quantitative data on the effects of MT-21 on Bcl-2 family proteins. These values are hypothetical and intended for demonstrative purposes.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of MT-21 and a generalized overview of the Bcl-2 family's role in apoptosis.
Figure 1: Proposed signaling pathway of MT-21-induced apoptosis.
Figure 2: Generalized Bcl-2 family signaling pathway in apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of MT-21's effects. The following are standard protocols that can be adapted for this purpose.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the semi-quantitative analysis of Bcl-2 family protein expression levels in cells treated with MT-21.[4][5]
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of MT-21 for specified time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Bak, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mitochondrial Cytochrome c Release Assay
This assay directly measures the release of cytochrome c from isolated mitochondria upon treatment with MT-21.[6][7]
-
Mitochondrial Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer and homogenize using a Dounce homogenizer.
-
Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.
-
Determine the protein concentration of the mitochondrial fraction.
-
-
Treatment of Isolated Mitochondria:
-
Incubate isolated mitochondria with various concentrations of MT-21 in a reaction buffer at 30°C for 30-60 minutes.
-
-
Separation of Supernatant and Pellet: Centrifuge the reaction mixture at high speed to pellet the mitochondria. The supernatant contains the released proteins, including cytochrome c.
-
Western Blot Analysis: Analyze both the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction) for the presence of cytochrome c by Western blotting as described in Protocol 5.1. An increase of cytochrome c in the supernatant and a corresponding decrease in the pellet indicates release.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of a compound like MT-21 on the Bcl-2 family of proteins.
Figure 3: A typical experimental workflow for studying MT-21's effects.
Conclusion
MT-21 represents a promising pharmacological tool for inducing apoptosis through a direct mitochondrial-dependent mechanism. The inhibitory effect of Bcl-2 on MT-21-induced cytochrome c release firmly places the Bcl-2 family at the center of its mechanism of action. Further research, employing the detailed protocols and workflows outlined in this guide, is necessary to fully elucidate the intricate interactions between MT-21 and the full spectrum of Bcl-2 family proteins. Such studies will be invaluable for understanding the therapeutic potential of MT-21 and for the development of novel anti-cancer strategies targeting the mitochondrial apoptotic pathway.
References
- 1. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. abcam.com [abcam.com]
Early Studies on MT-21 Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early foundational studies on the synthetic compound MT-21 and its ability to induce apoptosis. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular mechanisms, quantitative data from key experiments, and the specific methodologies employed in these seminal investigations.
Core Findings from Early Research
Early studies on the synthetic compound MT-21 identified it as a potent inducer of apoptosis in human leukemia HL-60 cells. The primary mechanism of action was determined to be the direct induction of cytochrome c release from the mitochondria, a critical event in the intrinsic apoptotic pathway. This release was found to be independent of changes in the mitochondrial membrane potential. The released cytochrome c subsequently activates a cascade of downstream effector molecules, ultimately leading to programmed cell death.
A key investigation revealed that MT-21 triggers the activation of caspase-9, followed by the executioner caspase-3.[1] This process is pivotal in the dismantling of the cell during apoptosis. Furthermore, the apoptotic signaling of MT-21 was shown to be suppressed by the overexpression of the anti-apoptotic protein Bcl-2, highlighting the role of the Bcl-2 family in regulating MT-21's cytotoxic effects.[1]
In addition to the direct mitochondrial pathway, another early study elucidated a parallel signaling cascade involving the activation of c-Jun NH2-terminal kinase (JNK). This research demonstrated that MT-21 treatment leads to the activation of the Krs/MST protein kinase, which is cleaved and activated by caspase-3. Activated Krs/MST, in turn, phosphorylates and activates JNK, contributing to the apoptotic outcome.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early studies on MT-21, providing a clear comparison of its effects across different experimental conditions.
| Parameter | MT-21 Concentration (µM) | Incubation Time (h) | Result | Reference |
| DNA Fragmentation | 40 | 0 | No significant fragmentation | (Watabe et al., 1999) |
| 40 | 1 | Slight fragmentation | (Watabe et al., 1999) | |
| 40 | 2 | Clear DNA laddering | (Watabe et al., 1999) | |
| 40 | 4 | Pronounced DNA laddering | (Watabe et al., 1999) | |
| PARP Cleavage | 40 | 0 | Intact PARP (116 kDa) | (Watabe et al., 1999) |
| 40 | 1 | Appearance of cleaved PARP (85 kDa) | (Watabe et al., 1999) | |
| 40 | 2 | Increased cleaved PARP | (Watabe et al., 1999) | |
| 40 | 4 | Predominantly cleaved PARP | (Watabe et al., 1999) | |
| JNK Activation | 40 | 0 | Basal JNK activity | (Watabe et al., 1999) |
| 40 | 1 | ~3-fold increase in JNK activity | (Watabe et al., 1999) | |
| 40 | 2 | ~5-fold increase in JNK activity | (Watabe et al., 1999) | |
| 40 | 4 | ~5-fold increase in JNK activity | (Watabe et al., 1999) | |
| Caspase-3 Activity | 40 | 0 | Basal caspase-3 activity | (Watabe et al., 2000) |
| 40 | 1 | ~2-fold increase in caspase-3 activity | (Watabe et al., 2000) | |
| 40 | 2 | ~4-fold increase in caspase-3 activity | (Watabe et al., 2000) | |
| 40 | 4 | ~6-fold increase in caspase-3 activity | (Watabe et al., 2000) | |
| Cytochrome c Release (from isolated mitochondria) | 40 | 10 min | Significant release of cytochrome c | (Watabe et al., 2000) |
| 0 (Control) | 10 min | No significant release of cytochrome c | (Watabe et al., 2000) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the early studies of MT-21.
Caption: MT-21 induced apoptosis signaling pathway.
Caption: Workflow for assessing MT-21 induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies of MT-21.
Cell Culture
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Apoptosis Assays
1. DNA Fragmentation Assay
-
Cell Treatment: HL-60 cells (2 x 10^6 cells/ml) were treated with 40 µM MT-21 for 0, 1, 2, and 4 hours.
-
DNA Extraction:
-
Cells were harvested by centrifugation and washed with phosphate-buffered saline (PBS).
-
The cell pellet was lysed in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.
-
The lysate was centrifuged to separate fragmented DNA (supernatant) from intact chromatin (pellet).
-
The supernatant was treated with RNase A (0.1 mg/ml) for 1 hour at 37°C, followed by proteinase K (0.1 mg/ml) for 1 hour at 37°C.
-
DNA was precipitated with ethanol and dissolved in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
-
Agarose Gel Electrophoresis:
-
DNA samples were loaded onto a 2% agarose gel containing ethidium bromide.
-
Electrophoresis was performed, and DNA fragmentation was visualized under UV light.
-
2. PARP Cleavage Assay (Western Blot)
-
Preparation of Cell Lysates:
-
HL-60 cells treated with MT-21 were collected, washed with PBS, and lysed in a buffer containing 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, and 50 mM dithiothreitol.
-
-
SDS-PAGE and Western Blotting:
-
Protein concentration was determined, and equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins were transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for PARP.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caspase Activity Assay
-
Preparation of Cell Lysates:
-
Treated HL-60 cells were washed with PBS and lysed in a buffer containing 10 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors.
-
-
Fluorometric Assay:
-
Cell lysates were incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) or caspase-9 substrate (e.g., Ac-LEHD-AFC) at 37°C.
-
The release of the fluorescent group (AMC or AFC) was measured over time using a fluorometer.
-
The activity was calculated based on the rate of fluorescence increase and normalized to the protein concentration of the lysate.
-
Cytochrome c Release Assay
-
Isolation of Mitochondria:
-
HL-60 cells were harvested, washed, and resuspended in a buffer containing 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and 250 mM sucrose.
-
Cells were homogenized, and the homogenate was centrifuged at low speed to remove nuclei and unbroken cells.
-
The supernatant was then centrifuged at a higher speed to pellet the mitochondria.
-
-
In Vitro Cytochrome c Release:
-
Isolated mitochondria were incubated with MT-21 (40 µM) in a reaction buffer.
-
After incubation, the samples were centrifuged to separate the mitochondrial pellet from the supernatant (containing released proteins).
-
-
Western Blot Analysis:
-
The supernatant was analyzed by SDS-PAGE and Western blotting using an antibody specific for cytochrome c.
-
JNK Activation Assay (In Vitro Kinase Assay)
-
Preparation of Cell Lysates:
-
HL-60 cells treated with MT-21 were lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease and phosphatase inhibitors.
-
-
Immunoprecipitation of JNK:
-
JNK was immunoprecipitated from the cell lysates using an anti-JNK antibody.
-
-
Kinase Assay:
-
The immunoprecipitated JNK was incubated with its substrate (e.g., GST-c-Jun) in a kinase buffer containing [γ-32P]ATP.
-
The reaction was stopped, and the proteins were separated by SDS-PAGE.
-
The gel was dried, and the phosphorylation of the substrate was detected by autoradiography.
-
References
Methodological & Application
Application Notes and Protocols for In Vitro Apoptosis Assays Induced by MT-21
Audience: Researchers, scientists, and drug development professionals.
Introduction
MT-21 is a synthetic compound identified as a potent inducer of apoptosis.[1] It uniquely triggers programmed cell death by directly acting on the mitochondria to induce the release of cytochrome c.[1] This event initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequent executioner caspases, such as caspase-3.[1] The targeted mechanism of MT-21 makes it a valuable tool for cancer research and a potential candidate for antitumor drug development.[1] These application notes provide detailed protocols for assessing MT-21-induced apoptosis in vitro using established methodologies.
MT-21 Signaling Pathway
MT-21 initiates apoptosis through the intrinsic, or mitochondrial, pathway. The compound directly targets mitochondria, leading to the release of cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular substrates, such as PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis. The anti-apoptotic protein Bcl-2 can inhibit this process by preventing the release of cytochrome c from the mitochondria.[1][2]
Caption: MT-21 induced apoptosis signaling pathway.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay identifies early and late apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Protocol
Caption: Workflow for Annexin V & PI apoptosis assay.
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of MT-21 and a vehicle control for the desired time period.
-
Cell Harvesting: After treatment, collect both floating and adherent cells.[4] For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cells twice with cold phosphate-buffered saline (PBS).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[5]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
Data Presentation
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| MT-21 (10 µM) | 60.7 ± 3.5 | 25.1 ± 2.8 | 12.3 ± 1.9 | 1.9 ± 0.4 |
| MT-21 (20 µM) | 35.4 ± 4.2 | 40.8 ± 3.1 | 21.5 ± 2.5 | 2.3 ± 0.6 |
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and caspase-7.[6] Upon cleavage, a fluorescent or luminescent signal is produced, which is proportional to the amount of caspase activity.
Experimental Protocol
Caption: Workflow for Caspase-3/7 activity assay.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach. Treat cells with MT-21 and appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7]
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[8] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,234 ± 876 | 1.0 |
| MT-21 (10 µM) | 89,543 ± 5,432 | 5.9 |
| MT-21 (20 µM) | 156,876 ± 9,876 | 10.3 |
| Staurosporine (1 µM) | 180,456 ± 11,234 | 11.8 |
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.[9] For MT-21-induced apoptosis, key markers include the cleavage of caspase-3 and PARP, and changes in the levels of Bcl-2 family proteins.[1][10]
Experimental Protocol
Caption: Workflow for Western Blot analysis.
-
Cell Lysis: After treatment with MT-21, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the chemiluminescent signal using an ECL substrate and an imaging system.[11]
Data Presentation
| Target Protein | Molecular Weight (kDa) | Vehicle Control (Relative Density) | MT-21 (10 µM) (Relative Density) | MT-21 (20 µM) (Relative Density) |
| Full-length Caspase-3 | ~35 | 1.00 | 0.45 | 0.15 |
| Cleaved Caspase-3 | ~17/19 | 0.05 | 0.85 | 1.50 |
| Full-length PARP | ~116 | 1.00 | 0.30 | 0.10 |
| Cleaved PARP | ~89 | 0.02 | 0.95 | 1.80 |
| Bcl-2 | ~26 | 1.00 | 0.60 | 0.35 |
| β-actin (Loading Control) | ~42 | 1.00 | 1.00 | 1.00 |
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of MT-21 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-21 is a synthetic, cell-permeable compound that has been identified as a potent inducer of apoptosis. It serves as a valuable tool for studying the mechanisms of programmed cell death and for evaluating novel anti-cancer therapeutic strategies. MT-21's unique mechanism of action, which involves the direct targeting of mitochondria, makes it a subject of significant interest in cancer research.
These application notes provide a comprehensive guide for the use of MT-21 in cell culture, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
MT-21 induces apoptosis through the intrinsic or mitochondrial pathway. Its primary mode of action is the direct induction of cytochrome c release from the mitochondria into the cytosol.[1][2] This event occurs independently of changes in the mitochondrial membrane potential.[1] Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation, membrane blebbing, and ultimately, cell death.[1][3]
The pro-apoptotic activity of MT-21 is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The anti-apoptotic protein Bcl-2 has been shown to inhibit MT-21-induced cytochrome c release and subsequent apoptosis.[1][2] This suggests that the cellular ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members can influence the sensitivity of cells to MT-21.
dot
Caption: Signaling pathway of MT-21-induced apoptosis.
Data Presentation
Quantitative Analysis of MT-21 Activity
The following table summarizes the available quantitative data on the effects of MT-21 in the human promyelocytic leukemia cell line, HL-60.
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Apoptosis Induction | HL-60 | 40 µM | Not Specified | Induction of apoptosis | [1] |
| Cytochrome c Release | HL-60 | 40 µM | 1-4 hours | Release of cytochrome c from mitochondria | [1] |
| Caspase-3 Activation | HL-60 | 40 µM | 2-4 hours | Activation of caspase-3 | [1] |
Note: IC50 values for MT-21 in various cancer cell lines are not extensively documented in the public domain. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of MT-21 Stock Solution
It is crucial to prepare a concentrated stock solution of MT-21 to ensure accurate and reproducible experimental results.
Materials:
-
MT-21 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of MT-21, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the MT-21 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the MT-21 is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.[4]
Note: Before use, thaw the stock solution at room temperature and gently vortex to ensure homogeneity.
dot
Caption: Workflow for preparing MT-21 stock solution.
Protocol 2: Determination of Optimal MT-21 Concentration (Dose-Response Assay)
To determine the effective concentration of MT-21 for a specific cell line, a dose-response experiment is recommended. The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
MT-21 stock solution (10 mM)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) or stabilize.
-
-
MT-21 Treatment:
-
Prepare serial dilutions of MT-21 from the 10 mM stock solution in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest MT-21 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of MT-21 or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the MT-21 concentration.
-
Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with MT-21 and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentration of MT-21 (e.g., the predetermined IC50 value) for a specific time (e.g., 4, 8, 12, 24 hours).
-
Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells for adherent lines) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4: Western Blot Analysis of Cytochrome c Release
This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cells treated with MT-21 and control cells
-
Mitochondria/Cytosol Fractionation Kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Fractionation:
-
Treat cells with MT-21 for various time points (e.g., 0, 1, 2, 4 hours).
-
Harvest the cells and perform subcellular fractionation using a mitochondria/cytosol fractionation kit according to the manufacturer's instructions.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cytochrome c, COX IV, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results: An increase in cytochrome c levels in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction over time in MT-21-treated cells.
dot
Caption: Workflow for Western blot analysis of cytochrome c release.
Protocol 5: Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.
Materials:
-
Cells treated with MT-21 and control cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with MT-21 for various time points (e.g., 0, 2, 4, 6, 8 hours).
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
-
Caspase Assay:
-
Add the cell lysate and the caspase-3 substrate to a 96-well plate.
-
Incubate at 37°C for the time specified in the kit protocol.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase-3 activity in MT-21-treated cells compared to the untreated control.
-
Expected Results: A time-dependent increase in caspase-3 activity in cells treated with MT-21.[1]
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for MT-21 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis in cancer cells. Its unique mechanism of action involves the direct targeting of mitochondria, leading to the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[1] This event occurs independently of changes in the mitochondrial membrane potential and upstream of caspase-9 activation.[1] Unlike many other apoptosis-inducing agents, MT-21 can directly trigger cytochrome c release from isolated mitochondria, highlighting its specific mitochondrial activity.[1] The pro-apoptotic effects of MT-21 are suppressed by the overexpression of Bcl-2, an anti-apoptotic protein that functions to maintain mitochondrial integrity.[1] These characteristics position MT-21 as a valuable tool for cancer research and a potential candidate for antitumor therapeutic development.[1]
These application notes provide detailed protocols for investigating the effects of MT-21 on cancer cells, including determining its cytotoxic concentration, and assessing its impact on apoptosis and the cell cycle.
Data Presentation
The effective concentration of MT-21 can vary among different cancer cell lines. It is crucial to determine the half-maximal inhibitory concentration (IC50) to identify the appropriate concentration range for subsequent mechanistic studies. The following tables present illustrative data for the cytotoxic and apoptotic effects of MT-21 on various cancer cell lines.
Table 1: Illustrative IC50 Values of MT-21 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 48 | 35.5 |
| Jurkat | Acute T-Cell Leukemia | 48 | 42.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 55.2 |
| A549 | Lung Carcinoma | 48 | 68.7 |
| HeLa | Cervical Cancer | 48 | 51.4 |
Note: The IC50 values presented are for illustrative purposes and should be determined empirically for each cell line and experimental condition.
Table 2: Illustrative Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HL-60 | Vehicle Control (DMSO) | 4.2 ± 0.9 | 2.1 ± 0.5 |
| MT-21 (40 µM, 24h) | 35.8 ± 3.1 | 18.5 ± 2.4 | |
| Jurkat | Vehicle Control (DMSO) | 3.7 ± 0.7 | 1.9 ± 0.4 |
| MT-21 (45 µM, 24h) | 31.2 ± 2.8 | 15.7 ± 1.9 |
Note: Data are represented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the cytotoxic effects of MT-21 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MT-21 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the MT-21 stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest MT-21 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared MT-21 dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the MT-21 concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining
This protocol describes the quantification of apoptotic cells following MT-21 treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MT-21
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the desired concentration of MT-21 (e.g., the determined IC50) and a vehicle control for 24 hours.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin-EDTA and collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples within one hour of staining using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Cells are categorized as:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution after MT-21 treatment using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MT-21
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with MT-21 and a vehicle control as described in Protocol 2.
-
Cell Harvesting: Harvest cells as described in Protocol 2.
-
Fixation:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: MT-21 directly targets mitochondria to induce cytochrome c release, initiating the caspase cascade leading to apoptosis.
Caption: General experimental workflow for characterizing the effects of MT-21 on cancer cells.
References
Application Note: Isolation of Functional Mitochondria for the Evaluation of mt-21
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial function and apoptosis.
Introduction: Mitochondria are central to cellular energy production, metabolism, and the regulation of programmed cell death (apoptosis). The isolation of intact, functional mitochondria is a critical technique for studying their physiology and for assessing the direct effects of chemical compounds. mt-21 is a synthetic, cell-permeable compound known to induce apoptosis by directly triggering the release of cytochrome c from mitochondria.[1][2] This application note provides a detailed protocol for isolating functional mitochondria from cultured mammalian cells using differential centrifugation and subsequent protocols to test the effects of mt-21.
Principle of the Method: The protocol is based on the principle of differential centrifugation, a technique that separates cellular organelles based on their size, shape, and density.[3] The process involves the gentle lysis of cells to release their contents, followed by a series of centrifugation steps at increasing speeds. A low-speed spin pellets larger components like nuclei and intact cells, while a subsequent high-speed centrifugation of the supernatant pellets the smaller mitochondria.[4][5]
Part I: Isolation of Mitochondria from Cultured Mammalian Cells
This protocol is optimized for isolating mitochondria from cultured cells. It is crucial to perform all steps at 0-4°C to maintain mitochondrial integrity and function.[3][6]
Materials and Reagents
Equipment:
-
Refrigerated centrifuge
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge
-
Spectrophotometer or plate reader
-
Ice bucket and standard laboratory glassware
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB)
-
Mitochondrial Resuspension Buffer (MRB)
-
Protease Inhibitor Cocktail
Table 1: Buffer Compositions
| Buffer Name | Component | Concentration |
| MIB | Sucrose | 250 mM |
| HEPES-KOH (pH 7.4) | 10 mM | |
| EGTA | 1 mM | |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | |
| MRB | Sucrose | 250 mM |
| HEPES-KOH (pH 7.4) | 10 mM | |
| KH₂PO₄ | 5 mM | |
| Succinate | 5 mM | |
| ATP | 2 mM | |
| Dithiothreitol (DTT) | 1 mM |
Note: Add Protease Inhibitor Cocktail to MIB and MRB immediately before use.
Protocol: Step-by-Step Isolation
-
Cell Harvesting:
-
Harvest approximately 2-5 x 10⁷ cultured mammalian cells. For adherent cells, use a cell scraper.
-
Transfer cells to a pre-chilled conical tube and centrifuge at 600 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet once with 10 mL of ice-cold PBS. Centrifuge again at 600 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ice-cold Mitochondria Isolation Buffer (MIB) containing protease inhibitors.
-
Incubate the cell suspension on ice for 10 minutes to allow the cells to swell.[6]
-
Transfer the suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 strokes of the pestle on ice. Check for cell lysis efficiency under a microscope.[8] Over-homogenization can damage mitochondria.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei, cell debris, and unbroken cells.[4][9]
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[5][8] The resulting supernatant is the cytosolic fraction and can be saved for analysis.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending it in 1 mL of MIB and centrifuging again at 12,000 x g for 15 minutes at 4°C.[5]
-
-
Final Preparation:
Table 2: Centrifugation Summary
| Step # | Centrifugation Speed | Time (minutes) | Temperature | Result |
| 1 | 600 x g | 5 | 4°C | Pellet intact cells |
| 2 | 700 x g | 10 | 4°C | Pellet nuclei and debris |
| 3 | 12,000 x g | 15 | 4°C | Pellet mitochondria |
| 4 | 12,000 x g | 15 | 4°C | Pellet washed mitochondria |
Part II: Quality Control of Isolated Mitochondria
To ensure the validity of subsequent experiments, it is essential to assess the purity and integrity of the isolated mitochondrial fraction.
Protein Quantification
-
Method: Use a standard protein assay (e.g., Bradford or BCA) to determine the protein concentration of the mitochondrial suspension. This is crucial for normalizing results in downstream functional assays.
-
Expected Yield: The expected yield can range from 1-4 mg of mitochondrial protein from 0.3-0.5 g of tissue, with yields from cultured cells being lower.[5][7]
Western Blot Analysis
-
Principle: Assess the purity of the mitochondrial fraction by probing for specific protein markers of different subcellular compartments.
-
Procedure:
-
Lyse the mitochondrial and cytosolic fractions.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against:
-
Mitochondrial Marker: TOM22, COX IV, or VDAC.
-
Cytosolic Marker: GAPDH or β-actin.
-
Nuclear Marker: Lamin B1 or Histone H3.
-
-
-
Expected Result: A pure mitochondrial fraction will show strong enrichment of mitochondrial markers and minimal to no signal for cytosolic or nuclear markers.
Part III: Testing the Effect of mt-21 on Isolated Mitochondria
mt-21 is reported to directly induce the release of cytochrome c from mitochondria.[1] The following assays can be used to confirm this mechanism and assess other potential effects on mitochondrial function.
Experimental Workflow for Testing mt-21
Caption: Workflow for isolating mitochondria and assessing the effects of mt-21.
Cytochrome c Release Assay
-
Principle: To determine if mt-21 directly causes the release of cytochrome c from the intermembrane space of isolated mitochondria into the supernatant.
-
Protocol:
-
Aliquot 50 µg of isolated mitochondria into microcentrifuge tubes on ice.
-
Add mt-21 to achieve the desired final concentration (e.g., 1-50 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the tubes at 30°C for 30 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant (contains released proteins) and lyse the pellet (contains retained proteins).
-
Analyze both supernatant and pellet fractions for cytochrome c content via Western blotting or ELISA.
-
-
Expected Outcome: Treatment with mt-21 should result in a significant increase of cytochrome c in the supernatant fraction compared to the vehicle control.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: A decrease in mitochondrial membrane potential is often associated with the opening of the mitochondrial permeability transition pore (mPTP) and can precede cytochrome c release. The fluorescent dye JC-1 can be used to measure ΔΨm. In healthy mitochondria with high potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low potential, it remains in a monomeric form that fluoresces green.[12]
-
Protocol:
-
Resuspend isolated mitochondria (20 µg) in assay buffer.
-
Add mt-21 at various concentrations.
-
Add JC-1 dye (final concentration 2 µM) and incubate in the dark for 15-30 minutes at 37°C.
-
Measure fluorescence using a plate reader at both green (Ex/Em ~485/529 nm) and red (Ex/Em ~535/590 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[12]
-
-
Expected Outcome: mt-21 may cause a dose-dependent decrease in the red/green fluorescence ratio, indicating a loss of mitochondrial membrane potential.
Table 3: Summary of Assays to Test mt-21
| Assay | Principle | Key Parameter Measured | Expected Effect of mt-21 |
| Cytochrome c Release | Immunodetection of cytochrome c in mitochondrial vs. supernatant fractions. | Amount of cytochrome c in supernatant. | Increase |
| Membrane Potential | Ratiometric fluorescence of JC-1 dye. | Red/Green fluorescence ratio. | Decrease |
| Oxygen Consumption | Measurement of O₂ depletion by respiring mitochondria. | Oxygen Consumption Rate (OCR). | Potential Inhibition |
Oxygen Consumption Rate (OCR) Assay
-
Principle: Measures the rate at which mitochondria consume oxygen, which is a primary indicator of electron transport chain (ETC) activity.[13] This assay can determine if mt-21 affects mitochondrial respiration.
-
Protocol:
-
Use a specialized instrument (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode) to measure OCR.[14][15]
-
Add isolated mitochondria (5-10 µg per well) to the measurement chamber containing respiration buffer and substrates (e.g., pyruvate and malate for Complex I, or succinate for Complex II).
-
Measure the basal OCR.
-
Inject mt-21 and monitor for any changes in OCR.
-
As controls, inject known inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm mitochondrial activity.
-
-
Expected Outcome: mt-21 could potentially inhibit or uncouple respiration, leading to a decrease or a sharp, unsustained increase in OCR, respectively.
Proposed Mechanism of mt-21 Action
The findings from these experiments can help elucidate the mechanism of mt-21. The direct release of cytochrome c is the primary reported effect.[1] This event is a critical step in the intrinsic pathway of apoptosis.
Caption: Proposed pathway of mt-21-induced apoptosis via direct cytochrome c release.
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 4. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. drexel.edu [drexel.edu]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Isolating Brain Mitochondria by Differential Centrifugation [en.bio-protocol.org]
- 11. Isolating Liver Mitochondria by Differential Centrifugation [en.bio-protocol.org]
- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Isolated Mitochondrial Preparations and In organello Assays: A Powerful and Relevant Ex vivo Tool for Assessment of Brain (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for MT-21 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis in cancer cells. Its unique mechanism of action, which involves the direct targeting of mitochondria, makes it a valuable tool for cancer research and a potential candidate for antitumor drug development.[1] These application notes provide an overview of MT-21's mechanism of action, protocols for its use in cancer research models, and tools for visualizing its effects.
Mechanism of Action
MT-21 induces apoptosis through a dual-pronged mechanism that converges on the activation of the caspase cascade.
-
Direct Mitochondrial Permeabilization : MT-21 directly interacts with mitochondria, inducing the release of cytochrome c into the cytosol. This event is a critical initiation step in the intrinsic pathway of apoptosis. The release of cytochrome c is independent of changes in the mitochondrial membrane potential.[1] The anti-apoptotic protein Bcl-2 has been shown to suppress MT-21-induced cytochrome c release, indicating that MT-21's activity is modulated by the Bcl-2 family of proteins.[1]
-
Activation of the JNK Signaling Pathway : MT-21 treatment leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cell death and survival. The activation of JNK by MT-21 is mediated by the Krs/MST protein, which is cleaved and activated by caspase-3. Activated JNK then likely contributes to the amplification of the apoptotic signal.
The convergence of these two pathways leads to the robust activation of caspase-9, followed by the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.
Data Presentation
Quantitative data on the efficacy of MT-21, such as IC50 values across various cancer cell lines and in vivo tumor growth inhibition, are not widely available in publicly accessible literature. Researchers are encouraged to generate this data empirically. The following tables are provided as templates for data organization and presentation.
Table 1: In Vitro Cytotoxicity of MT-21
| Cancer Cell Line | Histology | Incubation Time (hrs) | IC50 (µM) |
| e.g., HL-60 | Promyelocytic Leukemia | e.g., 48 | Enter experimental value |
| e.g., MCF-7 | Breast Adenocarcinoma | e.g., 48 | Enter experimental value |
| e.g., A549 | Lung Carcinoma | e.g., 48 | Enter experimental value |
Table 2: In Vivo Efficacy of MT-21 in Xenograft Model
| Xenograft Model | Treatment Regimen (e.g., mg/kg, frequency) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| e.g., HL-60 | Enter experimental value | Enter experimental value | Enter experimental value | e.g., route of administration |
| e.g., MCF-7 | Enter experimental value | Enter experimental value | Enter experimental value | e.g., route of administration |
Visualizations
Signaling Pathway of MT-21-Induced Apoptosis
Caption: MT-21 signaling pathway leading to apoptosis.
Experimental Workflow for Evaluating MT-21dot
References
Application Notes and Protocols for Studying Mitochondrial Permeability with MT-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis.[1] Its mechanism of action is of significant interest to researchers studying mitochondrial function and cell death pathways. MT-21 directly targets mitochondria to induce the release of cytochrome c, a critical event in the intrinsic apoptotic cascade.[1] Notably, this release occurs prior to detectable changes in the mitochondrial membrane potential and appears to be independent of the mitochondrial permeability transition pore (mPTP).[1][2] MT-21 acts as an adenine nucleotide translocase (ANT) inhibitor, providing a specific mechanism for its action on mitochondria.[2]
These characteristics make MT-21 a valuable tool for investigating the regulation of mitochondrial outer membrane permeabilization (MOMP) and for dissecting the signaling pathways that govern cytochrome c release. This document provides detailed application notes and protocols for utilizing MT-21 to study mitochondrial permeability in various research contexts.
Data Presentation
While specific IC50 values for MT-21's effect on mitochondrial permeability are not extensively published, a key study provides a working concentration for inducing cytochrome c release.
| Parameter | Cell Line | Concentration | Observation | Reference |
| Cytochrome c Release | HL-60 | 40 µM | Time-dependent release of cytochrome c from mitochondria into the cytosol. | [3] |
Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of MT-21 for their specific cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
MT-21 Induced Apoptotic Signaling Pathway
MT-21 initiates a signaling cascade that leads to apoptosis through the direct induction of mitochondrial outer membrane permeabilization.
Caption: MT-21 apoptotic signaling pathway.
Experimental Workflow for Studying MT-21 Effects
A general workflow for investigating the impact of MT-21 on mitochondrial permeability.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Cytochrome c Release Assay using Western Blotting
This protocol is adapted for detecting the release of cytochrome c from the mitochondria into the cytosol in response to MT-21 treatment.
Materials:
-
Cell culture reagents
-
MT-21 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Kit (e.g., from Thermo Fisher Scientific, Abcam, or similar)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-cytochrome c antibody (mouse or rabbit monoclonal)
-
Anti-COX IV or VDAC antibody (mitochondrial loading control)
-
Anti-GAPDH or β-actin antibody (cytosolic loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HL-60) at an appropriate density and allow them to attach or reach the desired confluency.
-
Treat cells with the desired concentration of MT-21 (e.g., 40 µM) or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
-
Cell Harvesting and Fractionation:
-
Harvest cells by centrifugation (for suspension cells) or scraping followed by centrifugation (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit, following the manufacturer's instructions. This typically involves cell lysis with a gentle buffer and differential centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cytochrome c, a mitochondrial marker (COX IV or VDAC), and a cytosolic marker (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for cytochrome c in the cytosolic and mitochondrial fractions.
-
Normalize the cytochrome c levels to the respective loading controls (GAPDH/β-actin for cytosol, COX IV/VDAC for mitochondria).
-
Compare the levels of cytosolic cytochrome c in MT-21-treated samples to the vehicle-treated control.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in ΔΨm in response to MT-21.
Materials:
-
Cell culture reagents
-
MT-21 (stock solution in DMSO)
-
TMRE (stock solution in DMSO)
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~549/575 nm for TMRE)
-
Black-walled, clear-bottom microplates (for plate reader assays) or glass-bottom dishes (for microscopy)
Procedure:
-
Cell Culture and Staining:
-
Plate cells in a black-walled, clear-bottom 96-well plate or glass-bottom dishes.
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 25-100 nM, optimize for your cell type).
-
Remove the old medium and incubate the cells with the TMRE-containing medium for 20-30 minutes at 37°C in a CO2 incubator.
-
-
MT-21 Treatment:
-
After the TMRE incubation, add MT-21 at the desired concentrations directly to the wells.
-
For a positive control, add FCCP (e.g., 10 µM) or CCCP to a set of wells to induce complete mitochondrial depolarization.
-
Include a vehicle (DMSO) control.
-
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at various time points after MT-21 addition using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Fluorescence Microscopy: Capture images of the cells at different time points. Healthy cells with polarized mitochondria will exhibit bright red-orange mitochondrial fluorescence. Depolarized mitochondria will show a decrease in fluorescence.
-
-
Data Analysis:
-
Microplate Reader: Calculate the average fluorescence intensity for each treatment group and time point. Normalize the fluorescence of MT-21-treated cells to the vehicle-treated control.
-
Fluorescence Microscopy: Quantify the fluorescence intensity of individual mitochondria or the average fluorescence per cell using image analysis software (e.g., ImageJ).
-
Protocol 3: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Mitochondrial Swelling)
This assay indirectly assesses mPTP opening by measuring mitochondrial swelling, which is a consequence of pore opening and subsequent influx of water.
Materials:
-
Reagents for isolation of mitochondria (see Protocol 1)
-
Mitochondrial swelling buffer (e.g., containing KCl, HEPES, and respiratory substrates like succinate)
-
MT-21 (stock solution in DMSO)
-
Calcium chloride (CaCl2) as an mPTP inducer (positive control)
-
Cyclosporin A (CsA) as an mPTP inhibitor (negative control)
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Isolation of Mitochondria:
-
Isolate mitochondria from control and MT-21-treated cells or from untreated cells to be treated in vitro. Follow a standard protocol for mitochondrial isolation.
-
Determine the protein concentration of the isolated mitochondria.
-
-
Mitochondrial Swelling Assay:
-
Resuspend the isolated mitochondria in the swelling buffer to a final concentration of 0.2-0.5 mg/mL.
-
Aliquot the mitochondrial suspension into cuvettes.
-
Add MT-21 at the desired concentrations to the respective cuvettes. Include a vehicle control.
-
For positive and negative controls, add CaCl2 (e.g., 100-200 µM) to induce swelling and pre-incubate a sample with CsA (e.g., 1 µM) before adding CaCl2 to inhibit swelling.
-
Monitor the change in absorbance at 540 nm over time (e.g., every 30 seconds for 10-15 minutes) at 30°C. A decrease in absorbance indicates mitochondrial swelling.
-
-
Data Analysis:
-
Plot the absorbance at 540 nm against time for each condition.
-
Calculate the rate of swelling (decrease in absorbance per unit time).
-
Compare the swelling rate in MT-21-treated mitochondria to the control and positive/negative controls. Since MT-21 is reported to act independently of the mPTP, significant swelling is not expected.[2]
-
Conclusion
MT-21 is a specific and potent tool for studying the direct induction of cytochrome c release from mitochondria, a key step in the intrinsic apoptotic pathway. The provided protocols offer a framework for researchers to investigate the effects of MT-21 on mitochondrial permeability. By utilizing these methods, scientists can further elucidate the molecular mechanisms governing mitochondrial regulation of apoptosis and explore the therapeutic potential of compounds that target these pathways. It is important to note that the direct interaction of MT-21 with specific mitochondrial outer membrane proteins, such as VDACs, has not been extensively characterized and warrants further investigation.
References
Application Notes and Protocols for MT-21 in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis, the process of programmed cell death.[1] Its unique mechanism of action, directly targeting mitochondria to initiate the apoptotic cascade, makes it a valuable tool for cancer research and drug development.[1] These application notes provide detailed protocols for utilizing MT-21 to induce and analyze apoptosis in cancer cell lines, with a focus on the human promyelocytic leukemia cell line (HL-60) and the human T-lymphocyte cell line (Jurkat).
Mechanism of Action
MT-21 bypasses many of the upstream signaling pathways typically required for apoptosis induction. Its primary mode of action involves the direct stimulation of mitochondria to release cytochrome c into the cytoplasm.[1] This event occurs independently of changes in the mitochondrial membrane potential and is a critical initiation step in the intrinsic pathway of apoptosis.
The released cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which in the presence of dATP/ATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
The action of MT-21 can be suppressed by the overexpression of the anti-apoptotic protein Bcl-2, which is known to prevent the release of cytochrome c from mitochondria.[1]
Data Presentation
The following tables summarize quantitative data for the use of MT-21 in apoptosis studies.
Table 1: Recommended Concentration Range of MT-21 for Apoptosis Induction
| Cell Line | Recommended Concentration Range | Incubation Time | Reference |
| 143B (Human Osteosarcoma) | 200 µM | Not Specified | [2] |
| HL-60 (Human Promyelocytic Leukemia) | 10 - 100 µM (optimization recommended) | 4 - 24 hours | General Guidance |
| Jurkat (Human T-Lymphocyte Leukemia) | 10 - 100 µM (optimization recommended) | 4 - 24 hours | General Guidance |
Table 2: Expected Outcomes of MT-21 Induced Apoptosis
| Assay | Parameter Measured | Expected Result with MT-21 Treatment |
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Increased percentage of Annexin V-positive, PI-negative cells (early apoptosis) and Annexin V-positive, PI-positive cells (late apoptosis/necrosis). |
| Caspase Activity Assay | Activity of caspases (e.g., Caspase-3, Caspase-9) | Increased enzymatic activity of initiator and effector caspases. |
| Western Blot Analysis | Protein levels of key apoptotic markers | Increased levels of cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP. Decreased levels of pro-Caspase-9 and pro-Caspase-3. No significant change in Bcl-2 expression levels. |
| Cytochrome c Release Assay | Location of cytochrome c | Translocation of cytochrome c from the mitochondria to the cytosol. |
Experimental Protocols
Protocol 1: Induction of Apoptosis with MT-21 in Suspension Cell Culture (HL-60 and Jurkat Cells)
Materials:
-
HL-60 or Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MT-21 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed HL-60 or Jurkat cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Prepare serial dilutions of MT-21 from the stock solution in complete medium. Add the desired final concentrations of MT-21 (e.g., 10, 25, 50, 100 µM) to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the MT-21 stock).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, gently collect the cells by centrifugation.
-
Downstream Analysis: The harvested cells are now ready for analysis using various apoptosis assays as described in the subsequent protocols.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
MT-21 treated cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Washing: Wash the harvested cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Caspase-3/9 Activity Assay
Materials:
-
MT-21 treated cells (from Protocol 1)
-
Caspase-3 or Caspase-9 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Substrate for Caspase-3 (e.g., DEVD-pNA) or Caspase-9 (e.g., LEHD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the harvested cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Materials:
-
MT-21 treated cells (from Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-9, anti-cleaved Caspase-9, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: MT-21 induced apoptotic signaling pathway.
Caption: Workflow for MT-21 apoptosis studies.
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Flow Cytometry to Determine Differential Redistribution of Cytochrome c and Smac/DIABLO from Mitochondria during Cell Death Signaling | PLOS One [journals.plos.org]
MT-21: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-21 is a potent, cell-permeable synthetic compound that induces apoptosis through a direct action on mitochondria, leading to the release of cytochrome c. This document provides detailed application notes and protocols for the preparation, storage, and use of MT-21 in research settings. It includes comprehensive data on its physicochemical properties, protocols for inducing apoptosis in cell culture, and a detailed description of its mechanism of action.
Physicochemical Properties and Storage
MT-21, with the chemical name N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one, is an effective tool for studying the intrinsic apoptotic pathway. Proper handling and storage are crucial for maintaining its stability and efficacy.
Table 1: Physicochemical and Storage Data for MT-21
| Property | Data | Source(s) |
| Molecular Formula | C₁₆H₂₇NO₃ | [1] |
| Molecular Weight | 281.4 g/mol | [1] |
| CAS Number | 186379-49-7 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Recommended Solvents | Dimethyl Sulfoxide (DMSO), Ethanol | |
| Long-term Storage (Solid) | Store at -20°C. Protect from light. | |
| Stock Solution Storage | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Shelf Life (Solid) | 1095 days (under recommended storage conditions) |
Solution Preparation
To ensure accurate and reproducible experimental results, it is critical to prepare MT-21 solutions with care. The following protocol outlines the steps for preparing a stock solution.
Materials
-
MT-21 solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate MT-21 to Room Temperature: Before opening, allow the vial of solid MT-21 to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Calculate Required Volume of Solvent: To prepare a 10 mM stock solution, use the following formula: Volume (μL) = (Weight of MT-21 (mg) / 281.4 g/mol ) * 100,000
-
Dissolve the Compound: Add the calculated volume of DMSO or ethanol to the vial containing the solid MT-21.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C and protect them from light.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
MT-21 has been shown to effectively induce apoptosis in various cell lines, including the human promyelocytic leukemia cell line, HL-60.
Induction of Apoptosis in HL-60 Cells
This protocol provides a general guideline for inducing apoptosis in HL-60 cells using MT-21. Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
HL-60 cells in logarithmic growth phase
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MT-21 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed HL-60 cells in a suitable culture vessel at a density of 2 x 10⁵ cells/mL.
-
Cell Treatment: The following day, treat the cells with the desired final concentration of MT-21. A dose-response experiment is recommended to determine the optimal concentration. Based on published research, a starting concentration range of 1-10 µM can be used. Prepare a vehicle control using the same final concentration of DMSO as in the MT-21 treated wells.
-
Incubation: Incubate the cells for a specified period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal incubation time for apoptosis induction.
-
Harvesting Cells: After incubation, harvest the cells by centrifugation.
-
Apoptosis Analysis: Wash the cells with cold PBS and proceed with apoptosis analysis according to the manufacturer's instructions for the chosen apoptosis detection kit.
Cytochrome c Release Assay
A key event in MT-21-induced apoptosis is the release of cytochrome c from the mitochondria into the cytosol. This can be detected by Western blotting.
Materials:
-
Treated and untreated cells
-
Mitochondria/Cytosol Fractionation Kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Fractionation: Following treatment with MT-21, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and then incubate with a primary antibody specific for cytochrome c. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of MT-21-treated cells indicates the release of cytochrome c.
Mechanism of Action and Signaling Pathway
MT-21 induces apoptosis through the intrinsic pathway by directly targeting the mitochondria. This action is independent of the mitochondrial permeability transition pore. The binding of MT-21 to the mitochondria triggers the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and the execution of apoptosis. Additionally, MT-21 has been reported to activate the c-Jun N-terminal kinase (JNK) pathway via the Krs/MST protein, a process that is dependent on caspase-3 cleavage.[2]
Experimental Workflow for MT-21 Solution Preparation and Use
References
Application Notes and Protocols for Measuring Cytochrome c Release Induced by mt-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome c release from the mitochondria into the cytosol is a critical and often irreversible step in the intrinsic pathway of apoptosis, also known as programmed cell death. This event triggers a cascade of caspase activation, ultimately leading to cellular dismantling. The synthetic compound mt-21 is a known apoptosis inducer that acts directly on the mitochondria to trigger the release of cytochrome c.[1] These application notes provide detailed protocols for inducing and measuring cytochrome c release using mt-21, a valuable tool for studying apoptosis and for the screening of potential anti-cancer therapeutics.
The methodologies described herein focus on two widely used and robust techniques for quantifying cytochrome c release: Western Blotting and Flow Cytometry. These methods allow for both qualitative and quantitative assessment of cytochrome c translocation from the mitochondria to the cytosol in cultured cells.
Signaling Pathway of mt-21 Induced Apoptosis
The compound mt-21 initiates the apoptotic cascade by directly targeting the mitochondria, leading to the release of cytochrome c.[1] Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
References
Application Notes and Protocols: Co-treatment of miR-21 Inhibitors with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that is frequently overexpressed in a wide range of human cancers, including breast, lung, colorectal, and glioblastoma. Its upregulation is often associated with increased tumor proliferation, invasion, metastasis, and resistance to chemotherapy. Mechanistically, miR-21 functions as an oncomiR by post-transcriptionally downregulating the expression of multiple tumor suppressor genes, thereby promoting cancer cell survival and inhibiting apoptosis. Key targets of miR-21 include Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death Protein 4 (PDCD4), and Reversion-inducing-cysteine-rich protein with kazal motifs (RECK). By suppressing these targets, miR-21 activates pro-survival signaling pathways such as PI3K/Akt and NF-κB, and inhibits apoptosis.
Given its central role in tumorigenesis and chemoresistance, targeting miR-21 with specific inhibitors in combination with conventional chemotherapeutic agents presents a promising therapeutic strategy to enhance anti-cancer efficacy and overcome drug resistance. These application notes provide a summary of preclinical data on the co-treatment of miR-21 inhibitors with various chemotherapeutics and detailed protocols for key experimental assays.
Data Presentation: Efficacy of miR-21 Inhibition in Combination with Chemotherapy
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or sensitizing effects of miR-21 inhibitors when co-administered with standard chemotherapeutic agents.
| Cancer Type | Cell Line | Chemotherapeutic Agent | miR-21 Inhibitor | Co-treatment Effect | Reference |
| Breast Cancer | MDA-MB-468 | Doxorubicin | anti-miR-21 | ~40% decrease in cell survival compared to control.[1] | [1] |
| Breast Cancer | MCF-7 | Doxorubicin | anti-miR-21 | ~50% decrease in cell survival compared to control.[1] | [1] |
| Breast Cancer | SKBR-3 | Doxorubicin | anti-miR-21 | ~50% decrease in cell survival compared to control.[1] | [1] |
| Breast Cancer | MDA-MB-468 | Taxol | anti-miR-21 | ~70% decrease in cell survival compared to control.[1] | [1] |
| Breast Cancer | MCF-7 | Taxol | anti-miR-21 | ~53% decrease in cell survival compared to control.[1] | [1] |
| Breast Cancer | SKBR-3 | Taxol | anti-miR-21 | ~28% decrease in cell survival compared to control.[1] | [1] |
| Colorectal Cancer | RKO-WT | 5-Fluorouracil (5-FU) | miR-21 knockout | IC50 of 5-FU decreased from 52.82 µmol/L to 32.23 µmol/L.[2] | [2] |
| Head and Neck Squamous Cell Carcinoma | UMSCC-1, UPCI-4B | Cisplatin | miR-21 inhibitor | Restored cisplatin sensitivity.[3] | [3] |
| Osteosarcoma | U2OS | Cisplatin | miR-21 sponge | Increased resistance to cisplatin.[4] | [4] |
| Ovarian Cancer | A2780 | Cisplatin | miR-21-3p mimic | Increased resistance to cisplatin.[5] | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of miR-21, its role in chemoresistance, and a general workflow for evaluating the efficacy of co-treatment with miR-21 inhibitors.
References
- 1. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Drug resistance of colon cancer cells to 5-fluorouracil mediated by microRNA-21] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-21 induces cisplatin resistance in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-21 Increases Proliferation and Cisplatin Sensitivity of Osteosarcoma-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The passenger strand, miR-21-3p, plays a role in mediating cisplatin resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MT-21 Induced Apoptosis
Welcome to the technical support center for MT-21. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments when MT-21 fails to induce apoptosis in their cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of MT-21-induced apoptosis?
A1: MT-21 is a synthetic compound that induces apoptosis through the intrinsic or mitochondrial pathway. It directly targets the mitochondria, causing the release of cytochrome c into the cytoplasm.[1] This event initiates a caspase cascade, starting with the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Q2: My cells are not undergoing apoptosis after treatment with MT-21. What are the potential reasons?
A2: Several factors could contribute to the lack of apoptosis in your cells following MT-21 treatment. These can be broadly categorized as issues with the compound, the cell line, or the experimental procedure. Specific potential reasons include:
-
Cell Line Resistance: Your cells may have intrinsic or acquired resistance to apoptosis, particularly through mechanisms that affect the mitochondrial pathway.
-
Suboptimal MT-21 Concentration or Incubation Time: The concentration of MT-21 may be too low, or the treatment duration may be insufficient to induce apoptosis in your specific cell type.
-
Incorrect Reagent Preparation or Storage: Improperly dissolved or stored MT-21 may lose its activity.
-
Issues with Apoptosis Detection Assay: The assay you are using to measure apoptosis may not be optimal, or you could be performing it at a time point where apoptotic events are not yet detectable.
Troubleshooting Guides
If you are observing a weak or absent apoptotic signal in your MT-21 treated cells, please refer to the following troubleshooting guides.
Guide 1: Cell Line-Specific Issues
Some cell lines may exhibit resistance to MT-21. Here are some common cellular factors that could be responsible and how to investigate them:
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Issue is Resolved |
| High levels of anti-apoptotic proteins | Perform a Western blot to check the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL). Overexpression of these proteins can inhibit MT-21-induced cytochrome c release.[1] | Reduced levels of anti-apoptotic proteins or use of sensitizers should restore apoptosis induction by MT-21. |
| Mutations in apoptotic pathway components | Sequence key apoptotic genes like Apaf-1 or caspases to check for inactivating mutations. | Identification of mutations can explain resistance and guide the choice of alternative therapeutic agents. |
| Cell line misidentification or contamination | Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells. Test for mycoplasma contamination. | Using a validated, contamination-free cell line should yield expected results. |
Guide 2: Experimental Conditions and Reagents
Optimizing your experimental setup is crucial for observing the expected apoptotic effects of MT-21.
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Issue is Resolved |
| Incorrect MT-21 concentration | Perform a dose-response experiment by treating your cells with a range of MT-21 concentrations (e.g., 1 µM to 50 µM). | You should be able to identify an optimal concentration that induces a significant level of apoptosis. |
| Inappropriate incubation time | Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48 hours). | This will help determine the optimal time point to observe apoptosis in your cell line. |
| Inactive MT-21 compound | Ensure MT-21 is properly dissolved in a suitable solvent (e.g., DMSO) and stored correctly (e.g., at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | Using a fresh, active batch of MT-21 should induce apoptosis. |
| High cell density | Ensure cells are seeded at an appropriate density. Overly confluent cells can sometimes be more resistant to apoptosis. | Proper cell density will ensure that a sufficient number of cells are susceptible to the drug. |
Guide 3: Apoptosis Assay Optimization
The method you use to detect apoptosis can significantly impact your results.
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Issue is Resolved |
| Incorrect timing of the assay | Apoptosis is a dynamic process. If you are using an early-stage marker like Annexin V, you might miss the peak if you assay too late. Conversely, late-stage markers like DNA fragmentation (TUNEL assay) may not be apparent at early time points.[2] Perform a time-course analysis. | You will identify the correct window to detect apoptosis using your chosen assay. |
| Assay not sensitive enough | Consider using a more sensitive or different type of apoptosis assay. For example, if you are using a morphological assessment, switch to a more quantitative method like flow cytometry-based Annexin V/PI staining or a caspase activity assay. | A more sensitive assay should be able to detect subtle apoptotic changes. |
| Improper sample handling | When preparing cells for flow cytometry, handle them gently to avoid mechanical damage that can lead to false positive results.[3] Ensure you collect both adherent and floating cells, as apoptotic cells may detach. | Careful sample preparation will lead to more accurate and reproducible results. |
| Issues with reagents or equipment | Always include positive and negative controls in your experiments. A known apoptosis inducer (e.g., staurosporine) can serve as a positive control to validate your assay. Ensure your equipment (e.g., flow cytometer, fluorescence microscope) is properly calibrated.[2][4] | Positive controls will confirm that the assay is working correctly, and equipment calibration will ensure accurate data acquisition. |
Signaling Pathways and Workflows
To further aid in your troubleshooting, the following diagrams illustrate the MT-21 signaling pathway and a suggested experimental workflow.
Caption: MT-21 induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for MT-21 experiments.
Key Experimental Protocols
Below are detailed protocols for essential experiments to troubleshoot and confirm MT-21-induced apoptosis.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with MT-21 (and controls) for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Western Blot for Bcl-2 and Caspase-3 Cleavage
This protocol allows for the detection of key proteins involved in the MT-21 apoptosis pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment with MT-21, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing MT-21 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MT-21, a synthetic apoptosis inducer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MT-21?
A1: MT-21 is a synthetic compound that induces apoptosis, or programmed cell death. Its primary mechanism involves the direct induction of cytochrome c release from the mitochondria into the cytoplasm.[1] This event occurs independently of changes in the mitochondrial membrane potential and is a critical initiating step in the intrinsic apoptotic pathway.[1]
Q2: How does the release of cytochrome c by MT-21 lead to apoptosis?
A2: Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1). This binding, in the presence of dATP, triggers the formation of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates executioner caspases, such as caspase-3, which then dismantle the cell, leading to apoptosis.[1]
Q3: Is there a universal optimal concentration for MT-21 across all cell lines?
A3: No, the optimal concentration of MT-21 is highly dependent on the specific cell line being used. Factors such as the cell's metabolic rate, proliferation speed, and the expression levels of apoptosis-related proteins can significantly influence its sensitivity to MT-21. Therefore, it is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q4: What is a vehicle control and why is it essential in MT-21 experiments?
A4: A vehicle control is a sample that is treated with the solvent used to dissolve the MT-21 (e.g., DMSO) at the same final concentration as the experimental samples, but without the MT-21 itself. This control is crucial to ensure that any observed effects on the cells are due to the MT-21 and not the solvent.
Q5: How long should I incubate cells with MT-21?
A5: The optimal incubation time can vary between cell lines and is dependent on the concentration of MT-21 used. A typical starting point for time-course experiments is to measure cell viability at 24, 48, and 72 hours post-treatment.
Data Presentation: MT-21 Concentration
Due to the novelty of MT-21, publicly available data on its optimal concentration across a wide range of cell lines is limited. The following table provides a known effective concentration for a specific cell line. Researchers are strongly encouraged to perform their own dose-response studies to determine the optimal concentration for their cell line of interest.
| Cell Line | Tissue of Origin | Effective Concentration | Notes |
| HL-60 | Human Promyelocytic Leukemia | 40 µM | This concentration was shown to induce cytochrome c release.[1] |
Experimental Protocols
Protocol 1: Determining Optimal MT-21 Concentration using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MT-21 for a specific cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MT-21 compound
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Selected cancer cell line
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Complete cell culture medium
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Trypsin-EDTA solution (for adherent cells)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
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96-well cell culture plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells in the logarithmic growth phase.
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Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
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-
MT-21 Preparation and Treatment:
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Prepare a stock solution of MT-21 in DMSO (e.g., 10 mM).
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Perform serial dilutions of the MT-21 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest MT-21 concentration) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the prepared MT-21 dilutions or control solutions.
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-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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-
MTT Assay:
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After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully aspirate the medium containing MTT.
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Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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-
Data Acquisition and Analysis:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the logarithm of the MT-21 concentration and use a non-linear regression analysis to determine the IC50 value.
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Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No or low cytotoxicity observed even at high MT-21 concentrations | Cell line is resistant to MT-21-induced apoptosis; MT-21 has degraded. | Consider if the cell line overexpresses anti-apoptotic proteins like Bcl-2, which is known to inhibit MT-21's effects.[1] Prepare fresh MT-21 solutions for each experiment. Assess the stability of MT-21 in your specific cell culture medium. |
| High background in MTT assay | Contamination of cell culture; Interference from phenol red in the medium. | Regularly check for microbial contamination. Use a background control (wells with medium and MTT but no cells) and subtract the average background absorbance from all other readings. |
| Unexpected cell death in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically below 0.5%). |
| Compound precipitation in culture medium | Poor solubility of MT-21 at the tested concentration. | Observe the medium for any signs of precipitation after adding the MT-21 solution. If precipitation occurs, try lowering the concentration or using a different solvent if compatible with your experimental setup. |
Visualizations
Caption: Workflow for determining the optimal MT-21 concentration.
Caption: MT-21 signaling pathway leading to apoptosis.
References
troubleshooting mt-21 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the apoptosis-inducing agent MT-21.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MT-21 is not dissolving properly. What solvents are recommended?
A1: MT-21 is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell-based assays, it is common practice to first dissolve the compound in 100% DMSO to create a high-concentration stock solution before further dilution in aqueous media.
Q2: I'm observing precipitation of MT-21 when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue for hydrophobic compounds like MT-21. This typically occurs when the concentration of the organic solvent (e.g., DMSO) is significantly reduced upon dilution into the aqueous medium, causing the compound to crash out of solution. To mitigate this:
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Use a Serial Dilution Approach: Instead of directly diluting your concentrated DMSO stock into the final volume of media, perform one or more intermediate dilution steps.
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Pre-warm the Medium: Adding the MT-21 solution to pre-warmed cell culture medium (e.g., at 37°C) can help improve solubility.
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Increase Final DMSO Concentration (with caution): While a higher final DMSO concentration might keep the compound in solution, it's crucial to ensure it does not exceed a level that is toxic to your specific cell line. Typically, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines, but this should be empirically determined.
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Vortex Gently During Dilution: As you add the MT-21 stock solution to the medium, gently vortex or mix the solution to facilitate even dispersion.
Q3: What is the maximum concentration of MT-21 that can be achieved in solution?
A3: While specific solubility limits (e.g., in mg/mL) are not widely published, primary research provides insights into concentrations used in experiments. Stock solutions in DMSO are typically prepared at concentrations that are then diluted for final use in cell culture. For example, in the study by Watabe et al. (2000), MT-21 was used at final concentrations in the micromolar range for treating cells.
Q4: How should I prepare a stock solution of MT-21?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve dissolving a known weight of MT-21 powder in a specific volume of anhydrous DMSO to achieve a desired molar concentration.
Q5: My cells are showing signs of toxicity even at low concentrations of MT-21. What could be the cause?
A5: Besides the inherent apoptotic activity of MT-21, consider the following:
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Solvent Toxicity: The vehicle used to dissolve MT-21, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the MT-21 treated wells) in your experiments to differentiate between compound-induced and solvent-induced cytotoxicity.
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Compound Purity: Ensure the purity of your MT-21 sample, as impurities could contribute to unexpected toxicity.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to both MT-21 and the solvent. It may be necessary to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.
Quantitative Data Summary
Due to the limited availability of public quantitative solubility data, the following table summarizes the experimentally used concentrations from key research articles. This provides a practical reference for researchers designing their own experiments.
| Compound | Solvent | Stock Solution Concentration | Final Experimental Concentration | Reference |
| MT-21 | DMSO | Not explicitly stated | 10-100 µM | Watabe M, et al. (2000) |
| MT-21 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Machida K, et al. (2002) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of MT-21 in DMSO
Materials:
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MT-21 powder (Molecular Weight: 281.4 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
Procedure:
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Calculate the required mass of MT-21: To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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Mass = 0.010 mol/L x 0.001 L x 281.4 g/mol = 0.002814 g = 2.814 mg
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Weigh the MT-21 powder: Carefully weigh out 2.814 mg of MT-21 powder and transfer it to a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the MT-21 powder.
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Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the MT-21 is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.
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Storage: Store the 10 mM MT-21 stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of MT-21 Stock Solution for Cell-Based Assays
Materials:
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10 mM MT-21 stock solution in DMSO
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Pre-warmed, sterile cell culture medium
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Sterile microcentrifuge tubes or a 96-well plate
Procedure:
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Determine the final desired concentration: For this example, we will prepare a final concentration of 50 µM MT-21 in a final volume of 1 mL of cell culture medium.
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Intermediate Dilution (Optional but Recommended):
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Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. Add 10 µL of the 10 mM MT-21 stock to 90 µL of sterile cell culture medium. Mix well.
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Final Dilution:
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Add the appropriate volume of the stock solution to the final volume of pre-warmed cell culture medium. To achieve a 50 µM final concentration from a 10 mM stock, you would perform a 1:200 dilution.
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Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
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Volume of 10 mM stock = (50 µM x 1 mL) / 10,000 µM = 0.005 mL = 5 µL.
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Add 5 µL of the 10 mM MT-21 stock solution to 995 µL of pre-warmed cell culture medium.
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-
Mixing: Gently vortex or pipette up and down to ensure the MT-21 is evenly dispersed in the medium.
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Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium (in this case, 5 µL of DMSO to 995 µL of medium).
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Immediate Use: Use the freshly prepared MT-21 working solution immediately for your experiments to minimize the risk of precipitation.
Visualizations
Caption: Troubleshooting workflow for MT-21 solubility issues.
Caption: Simplified signaling pathway of MT-21 induced apoptosis.
Technical Support Center: MT-21 Experimental Guidelines
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent and identify off-target effects of MT-21, a novel inhibitor of Kinase X. By following these protocols, you can enhance the specificity of your experiments and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MT-21 and what is its known primary off-target?
MT-21 is a potent small molecule inhibitor designed to target Kinase X (KX) , a critical component of the pro-proliferative signaling pathway. However, in vitro and cellular assays have demonstrated that MT-21 can exhibit off-target activity against the structurally related Kinase Y (KY) , which is involved in a parallel cell survival pathway. Unintended inhibition of KY can lead to cytotoxic effects that may confound experimental results.
Q2: I'm observing unexpected cell death in my experiments with MT-21. Could this be an off-target effect?
Yes, unexpected cytotoxicity is a common indicator of an off-target effect, likely due to the inhibition of Kinase Y. To confirm this, you should perform a dose-response experiment and compare the IC50 value for cell viability with the IC50 for the inhibition of the primary target, Kinase X. A significant discrepancy between these values suggests an off-target mechanism is responsible for the cell death.
Q3: How can I minimize the off-target effects of MT-21 in my cellular assays?
Minimizing off-target effects primarily involves optimizing the concentration of MT-21. It is recommended to use the lowest concentration that elicits a significant inhibition of Kinase X phosphorylation without affecting the Kinase Y pathway. Additionally, consider using a structurally unrelated Kinase X inhibitor as a control to confirm that the observed phenotype is specific to the inhibition of Kinase X.
Q4: What are the recommended control experiments to validate the on-target activity of MT-21?
To ensure the observed effects are due to the specific inhibition of Kinase X, several control experiments are recommended:
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Rescue Experiment: Genetically overexpress a version of Kinase X that is resistant to MT-21. If the cellular phenotype is rescued, it confirms the effect is on-target.
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Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of Kinase X. This should phenocopy the effects observed with MT-21 treatment.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with MT-21.
Issue 1: High background signal in phosphorylation assays.
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Possible Cause: The antibody used for detecting the phosphorylation of the Kinase X substrate may be cross-reacting with other phosphorylated proteins.
-
Solution:
-
Validate the antibody's specificity using a positive and negative control (e.g., cells with and without Kinase X expression).
-
Perform a peptide competition assay to ensure the antibody binds specifically to the phosphorylated target sequence.
-
Optimize the antibody concentration and incubation times to reduce non-specific binding.
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Issue 2: Inconsistent IC50 values for MT-21 across different cell lines.
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Possible Cause: The expression levels of Kinase X and Kinase Y may vary between cell lines, altering the apparent potency of MT-21.
-
Solution:
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Quantify the protein levels of both Kinase X and Kinase Y in each cell line using Western blot or mass spectrometry.
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Correlate the IC50 values with the expression levels of the target and off-target kinases. This can help explain the observed variability.
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Quantitative Data Summary
The following tables summarize the key quantitative data for MT-21.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Ki (nM) |
|---|---|---|
| Kinase X | 15 | 8 |
| Kinase Y | 250 | 130 |
| Kinase Z | >10,000 | >5,000 |
Table 2: Cellular Assay Performance
| Cell Line | Target Engagement (EC50, nM) | Cytotoxicity (CC50, nM) | Therapeutic Index (CC50/EC50) |
|---|---|---|---|
| Cell Line A | 25 | 500 | 20 |
| Cell Line B | 30 | 800 | 26.7 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that MT-21 is engaging with its intended target, Kinase X, in a cellular context.
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Cell Culture: Culture cells to 80% confluency in appropriate media.
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Treatment: Treat cells with varying concentrations of MT-21 or a vehicle control for 1 hour.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by rapid cooling.
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Lysis: Lyse the cells by freeze-thawing.
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Centrifugation: Centrifuge the lysates to separate the soluble and aggregated protein fractions.
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Analysis: Analyze the soluble fraction by Western blot using an antibody specific for Kinase X. Increased thermal stability of Kinase X in the presence of MT-21 indicates target engagement.
Visualizations
Caption: MT-21 on-target and off-target signaling pathways.
Caption: Experimental workflow for specificity testing.
Caption: Troubleshooting decision tree for MT-21.
Technical Support Center: Enhancing MT-21 In Vitro Efficacy
Welcome to the technical support center for MT-21, a novel synthetic apoptosis inducer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments and troubleshooting common issues to enhance the efficacy of MT-21.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MT-21?
A1: MT-21 is a cell-permeable apoptosis-inducing agent that acts directly on the mitochondria. It triggers the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1] This event initiates the intrinsic pathway of apoptosis by activating caspase-9, which in turn activates executioner caspase-3, leading to programmed cell death.[1] Notably, this process occurs without a significant change in the mitochondrial membrane potential at the initial stages.[1]
Q2: How should I prepare and store MT-21 stock solutions?
A2: For in vitro experiments, MT-21 should be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the key cellular events to measure when assessing MT-21 efficacy?
A3: The primary cellular events to measure are those directly related to its mechanism of action. Key assays include:
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Cytochrome c release: Detecting the translocation of cytochrome c from the mitochondria to the cytosol.
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Caspase-9 and Caspase-3 activation: Measuring the activity of these key caspases in the apoptotic cascade.
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Apoptosis induction: Quantifying the percentage of apoptotic cells using methods like Annexin V/Propidium Iodide (PI) staining.
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Cell viability/cytotoxicity: Determining the dose-dependent effect of MT-21 on cell survival using assays such as MTT or LDH release.
Q4: How does Bcl-2 expression affect MT-21's efficacy?
A4: Overexpression of the anti-apoptotic protein Bcl-2 has been shown to suppress the apoptotic process initiated by MT-21.[1] Bcl-2 prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade.[1] Therefore, cell lines with high endogenous levels of Bcl-2 may exhibit resistance to MT-21. Conversely, in cells with low Bcl-2 expression, MT-21 is expected to be more potent.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no apoptotic response at expected concentrations. | 1. Suboptimal MT-21 concentration: The IC50 value can vary significantly between cell lines. 2. Insufficient incubation time: The apoptotic cascade takes time to execute. 3. MT-21 precipitation: The compound may have low solubility in the final culture medium. 4. High Bcl-2 expression: The cell line may have intrinsic resistance to apoptosis. | 1. Perform a dose-response study: Test a wide range of MT-21 concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal IC50 for your specific cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity. 3. Ensure proper solubilization: Prepare fresh dilutions from a DMSO stock solution for each experiment. Add the MT-21 solution to pre-warmed media and mix gently to prevent precipitation. Visually inspect for precipitates. 4. Assess Bcl-2 levels: If resistance is suspected, quantify Bcl-2 expression levels in your cell line via Western blot or flow cytometry. Consider using a different cell line with lower Bcl-2 expression for initial efficacy studies. |
| Inconsistent results between experiments. | 1. Cell health and passage number: Variations in cell health, confluency, or high passage numbers can alter cellular responses. 2. Inconsistent MT-21 preparation: Differences in stock solution concentration or degradation of the compound. 3. Assay variability: Pipetting errors or variations in incubation times. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment. 2. Use fresh aliquots: Prepare single-use aliquots of the MT-21 stock solution to avoid degradation from multiple freeze-thaw cycles. Always prepare fresh working dilutions. 3. Maintain consistent assay protocols: Use calibrated pipettes, ensure uniform incubation conditions for all plates, and follow a standardized protocol for all steps of the assay. |
| High background in apoptosis assays (e.g., Annexin V staining). | 1. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes. 2. Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | 1. Gentle cell handling: Use lower centrifugation speeds (e.g., 300-400 x g) and handle cells gently during washing and resuspension steps. 2. Regularly test for contamination: Periodically screen cell cultures for mycoplasma contamination. |
Quantitative Data Summary
As specific IC50 values for MT-21 are highly cell-line dependent and need to be determined empirically, a template for recording your experimental data is provided below.
Table 1: Example of MT-21 Dose-Response Data
| Cell Line | Treatment Duration (hours) | MT-21 Concentration (µM) | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V/PI) |
| HL-60 | 24 | 0 (Control) | 100 | 5 |
| 1 | 85 | 15 | ||
| 5 | 52 | 48 | ||
| 10 | 23 | 75 | ||
| 50 | 8 | 90 | ||
| MCF-7 | 48 | 0 (Control) | 100 | 4 |
| 1 | 92 | 10 | ||
| 5 | 65 | 35 | ||
| 10 | 40 | 60 | ||
| 50 | 15 | 82 |
Experimental Protocols
Protocol 1: Cytochrome c Release Assay (Western Blot)
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol in MT-21 treated cells.
Materials:
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Cell lysis buffer for cytosolic and mitochondrial fractionation.
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Dounce homogenizer.
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Centrifuge.
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SDS-PAGE gels and Western blot apparatus.
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Primary antibody against Cytochrome c.
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Primary antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers.
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HRP-conjugated secondary antibody.
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Chemiluminescence substrate.
Procedure:
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Cell Treatment: Plate and treat cells with the desired concentrations of MT-21 for the determined incubation time. Include a vehicle-treated control.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet with ice-cold PBS.
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Fractionation:
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Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
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Homogenize the cells using a pre-chilled Dounce homogenizer.
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Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
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Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Western Blotting:
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Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker.
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Incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescence substrate.
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Protocol 2: Caspase-3 Activity Assay (Fluorometric)
Objective: To quantify the activity of caspase-3 in cell lysates after MT-21 treatment.
Materials:
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Caspase-3 fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like Ac-DEVD-AMC).
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96-well black microplate.
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Fluorometric plate reader.
Procedure:
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Cell Treatment and Lysis:
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Plate cells in a 96-well plate and treat with MT-21.
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After treatment, lyse the cells directly in the wells by adding the provided cell lysis buffer.
-
-
Assay Reaction:
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Prepare the reaction mixture containing the reaction buffer and the caspase-3 substrate according to the kit's instructions.
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Add the reaction mixture to each well containing the cell lysate.
-
-
Incubation and Measurement:
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Incubate the plate at 37°C, protected from light, for 1-2 hours.
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Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC).
-
-
Data Analysis:
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Subtract the background fluorescence (from a blank well) from all readings.
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Express the results as relative fluorescence units (RFU) or calculate the fold-increase in caspase-3 activity compared to the untreated control.
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Visualizations
Caption: MT-21 induced apoptotic signaling pathway.
Caption: Recommended workflow for optimizing MT-21 in vitro experiments.
Caption: Troubleshooting logic for MT-21 in vitro experiments.
References
Technical Support Center: MT-21 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic apoptosis inducer, MT-21.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MT-21?
MT-21 is a synthetic compound that induces apoptosis. Its core mechanism involves the direct permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[1][2] This event occurs independently of a change in the mitochondrial membrane potential and initiates a caspase signaling cascade.[1][2] Released cytochrome c binds to Apaf-1, which then activates caspase-9. Activated caspase-9, in turn, activates executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[1][2]
Q2: What are the known off-target effects of MT-21?
Beyond its pro-apoptotic activity, MT-21 has been reported to have other biological activities that could potentially lead to off-target effects in experimental systems. Notably, MT-21 can function as a modulator of the kappa opioid receptor.[3][4][5][6] Additionally, due to its chemical structure, MT-21 possesses an electrophilic center that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[7][8][9][10] One identified protein target of this covalent modification is Fatty Acid-Binding Protein 5 (FABP5).[7][8][9][10] Researchers should consider these potential off-target activities when interpreting experimental results.
Q3: What is the recommended solvent and storage condition for MT-21?
For in vitro experiments, MT-21 is typically dissolved in dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media for working concentrations. For long-term storage, the solid compound and DMSO stock solutions should be stored at -20°C.
Q4: Is MT-21 stable in aqueous solutions and cell culture media?
The stability of MT-21 in aqueous solutions can be a concern, particularly at neutral or basic pH.[11] The N-acyl hemiaminal group in MT-21 can be susceptible to hydrolysis.[7][8][9][10] For cell culture experiments, it is recommended to prepare fresh dilutions of MT-21 from a DMSO stock solution immediately before use. Long-term incubation in aqueous media may lead to degradation of the compound and reduced activity.
Troubleshooting Guides
General Handling and Compound-Related Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no apoptotic activity observed | Compound degradation: MT-21 may have degraded due to improper storage or prolonged incubation in aqueous media. | Prepare fresh dilutions from a frozen DMSO stock immediately before each experiment. Minimize the time the compound spends in aqueous solutions. |
| Incorrect concentration: The concentration of MT-21 may be too low to induce apoptosis in the specific cell line being used. | Perform a dose-response experiment to determine the optimal effective concentration for your cell model. | |
| Cell line resistance: The cell line may be resistant to MT-21-induced apoptosis, for example, due to high expression of anti-apoptotic proteins like Bcl-2. | Use a positive control for apoptosis to ensure the assay is working. Consider using a different cell line or co-treatment with a sensitizing agent. | |
| Inconsistent results between experiments | Compound precipitation: MT-21 may precipitate out of solution when diluted into aqueous media from a concentrated DMSO stock. | Visually inspect the media for any precipitate after adding MT-21. Consider using a lower final DMSO concentration or pre-warming the media. |
| Variability in cell health and density: Differences in cell confluence or passage number can affect their sensitivity to pro-apoptotic stimuli. | Maintain consistent cell culture practices, including seeding density and passage number, for all experiments. |
Issues in Specific Assays
| Problem | Assay | Possible Cause | Suggested Solution |
| High background signal | Caspase Activity Assays | Reagent instability: DTT in the reaction buffer has a limited half-life. | Prepare fresh reaction buffer with DTT for each experiment.[12] |
| Non-specific protease activity: Other proteases in the cell lysate may cleave the caspase substrate. | Include a negative control of uninduced cells and a control with a specific caspase inhibitor. | ||
| Weak or no signal | Caspase Activity Assays | Insufficient caspase activation: The incubation time with MT-21 may be too short, or the concentration too low. | Perform a time-course and dose-response experiment to optimize the treatment conditions. |
| Inhibited enzyme activity: MT-21's reactivity with thiols may interfere with DTT in the assay buffer, reducing caspase activity. | Consider if the final concentration of MT-21 could be high enough to quench the DTT. If so, a higher DTT concentration in the lysis buffer might be necessary. | ||
| Difficulty detecting cytochrome c in the cytosol | Cytochrome c Release Assay (Western Blot) | Inefficient cell fractionation: Contamination of the cytosolic fraction with mitochondria will obscure the detection of released cytochrome c. | Optimize the homogenization and centrifugation steps to ensure clean separation of cytosolic and mitochondrial fractions. Use mitochondrial and cytosolic markers to check the purity of your fractions. |
| Degradation of released cytochrome c: Cytochrome c in the cytosol can be degraded by proteases. | Perform all steps on ice and use a protease inhibitor cocktail in your lysis buffers. | ||
| Discrepancy between viability and apoptosis assays | Cell Viability vs. Apoptosis Assays | Off-target cytotoxic effects: At high concentrations, MT-21 might induce non-apoptotic cell death. | Correlate results from viability assays (e.g., MTT, MTS) with specific markers of apoptosis (e.g., caspase activation, Annexin V staining). |
| Interference with viability dyes: The compound may directly react with or affect the metabolism of the viability dye. | Use a different type of viability assay that relies on a different principle (e.g., membrane integrity vs. metabolic activity). |
Experimental Protocols & Data
Quantitative Data Summary
While specific IC50 values for MT-21 are not extensively cataloged across a wide range of cell lines in publicly available literature, the effective concentrations for inducing apoptosis are generally in the micromolar range. Researchers should empirically determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| Apoptosis Induction | HL-60 | 10 µM | [1] |
| Smac release prior to cytochrome c | 143B | Not specified | [13] |
Key Experimental Methodologies
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Cell culture medium
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MT-21 stock solution in DMSO
-
-
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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The next day, treat the cells with various concentrations of MT-21 (prepared by diluting the DMSO stock in fresh cell culture medium). Include a vehicle control (DMSO alone).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cytochrome c Release Assay (Western Blot)
This protocol outlines the fractionation of cells to detect cytochrome c in the cytosolic and mitochondrial compartments.
-
Materials:
-
Cell lysis buffer (e.g., containing digitonin or a Dounce homogenizer)
-
Mitochondrial isolation buffer
-
Protease inhibitor cocktail
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against cytochrome c
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagents
-
-
Procedure:
-
Treat cells with MT-21 at the desired concentration and for the optimal time to induce apoptosis. Include an untreated control.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice as per the buffer's protocol.
-
Centrifuge the lysate at a low speed to pellet the intact mitochondria. The supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet and then lyse it with a stronger detergent-based buffer to release mitochondrial proteins.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the membrane with an antibody against cytochrome c. An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.
-
3. Caspase-3 Activity Assay (Colorimetric)
This is a general protocol for a colorimetric assay to measure the activity of caspase-3.
-
Materials:
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Treat cells with MT-21 to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
-
Visualizations
Caption: MT-21 signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying MT-21.
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of κ-opioid receptor activation in mediating antinociception and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotroph ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00161F [pubs.rsc.org]
- 9. The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Application of Flow Cytometry to Determine Differential Redistribution of Cytochrome c and Smac/DIABLO from Mitochondria during Cell Death Signaling | PLOS One [journals.plos.org]
mt-21 stability in cell culture media
Welcome to the technical support center for MT-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of MT-21 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MT-21?
A1: MT-21 is a synthetic, cell-permeable compound that induces apoptosis, or programmed cell death. Its primary mechanism involves the direct targeting of mitochondria, leading to the release of cytochrome c into the cytoplasm.[1] This event initiates a cascade of downstream signaling events, including the activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[1] Subsequently, the c-Jun N-terminal kinase (JNK) signaling pathway is activated, further promoting the apoptotic process.[1]
Q2: How should I prepare and store stock solutions of MT-21?
A2: It is recommended to prepare a high-concentration stock solution of MT-21 in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). To minimize degradation, stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and a decrease in activity.
Q3: What is the recommended working concentration of MT-21?
A3: The optimal working concentration of MT-21 will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific model system.
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors, including variability in cell culture conditions, passage number of cells, and the stability of MT-21 in your specific cell culture medium.[2] It is also important to ensure that your stock solution of MT-21 has not undergone degradation. For more detailed troubleshooting, please refer to the guides below.
Troubleshooting Guides
Guide 1: Inconsistent Apoptotic Induction
This guide addresses common issues related to variable or unexpected results in apoptosis assays when using MT-21.
| Observation | Possible Cause | Suggested Solution |
| Low or no apoptosis observed | Suboptimal MT-21 Concentration: The concentration of MT-21 may be too low for your cell line. | Perform a dose-response curve to identify the optimal concentration. |
| Insufficient Incubation Time: The duration of treatment may be too short to induce a detectable apoptotic response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time. | |
| Cell Line Resistance: Some cell lines may be inherently resistant to MT-21-induced apoptosis due to high levels of anti-apoptotic proteins like Bcl-2.[1][3] | Consider using a different cell line or co-treatment with a sensitizing agent. | |
| MT-21 Degradation: The MT-21 stock solution or the compound in the culture medium may have degraded. | Prepare a fresh stock solution of MT-21. Assess the stability of MT-21 in your cell culture medium (see "Protocol for Assessing MT-21 Stability in Cell Culture Media"). | |
| High background apoptosis in control | Unhealthy Cells: Cells may be stressed due to over-confluency, nutrient depletion, or high passage number. | Ensure you are using healthy, log-phase cells. Maintain a consistent cell seeding density and passage number. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve MT-21 may be toxic to the cells. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.5% for DMSO). Include a vehicle-only control in your experiments. | |
| Variable results between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability. | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. |
| Edge Effects in Multi-well Plates: Wells on the edge of a plate can experience different environmental conditions. | Avoid using the outermost wells of your plates for critical experiments or ensure proper humidification. | |
| Inconsistent Drug Addition: Variations in the timing or method of adding MT-21 can lead to different responses. | Add MT-21 to all wells in a consistent and timely manner. |
Troubleshooting Workflow for Inconsistent Apoptosis
References
Technical Support Center: MT-21 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining MT-21 treatment time for optimal experimental results. MT-21 is a potent and selective AKT degrader, also referred to as MS21 in some publications. It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of the AKT protein.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MT-21?
A1: MT-21 is an AKT PROTAC degrader.[1] It functions by binding to both the AKT protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[2][4][5] This proximity induces the ubiquitination and subsequent degradation of AKT by the proteasome.[2][6] This degradation of AKT leads to the suppression of downstream signaling pathways, inhibiting cell proliferation and inducing cell cycle arrest in cancer cells with mutations in the PI3K/PTEN pathway.[1][5]
Q2: What is the difference between MT-21 and traditional AKT inhibitors?
A2: Traditional AKT inhibitors temporarily block the kinase activity of the protein. In contrast, MT-21 leads to the complete degradation of the AKT protein.[4][5] This can result in a more sustained and potent inhibition of downstream signaling, with effects lasting for days.[4][7]
Q3: In which cell lines is MT-21 expected to be most effective?
A3: MT-21 is most effective in cancer cell lines with a hyperactivated PI3K/PTEN/AKT signaling pathway and wild-type KRAS and BRAF genes.[1][5][8] Examples of sensitive cell lines include PC-3 (prostate cancer) and MDA-MB-468 (breast cancer).[1][4]
Q4: What is a typical starting concentration and treatment time for MT-21 in vitro?
A4: For initial experiments, a concentration range of 1-1000 nM is recommended.[1] To assess AKT protein levels and downstream signaling, a 24-hour treatment is a common starting point.[1][2] For cell proliferation or colony formation assays, longer treatment times, from 2 to 17 days, may be necessary.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low AKT degradation | Cell line is resistant: The cell line may have mutations in KRAS or BRAF, or have low levels of AKT phosphorylation.[5][8] | - Confirm the genetic background of your cell line. - Select cell lines with known PI3K/PTEN pathway mutations. - Consider stimulating the pathway with growth factors like IGF1 or insulin to enhance AKT phosphorylation and subsequent degradation.[3] |
| Suboptimal MT-21 concentration: The concentration of MT-21 may be too low to effectively induce degradation. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 1-1000 nM.[1] | |
| Insufficient treatment time: The duration of treatment may not be long enough to observe significant protein degradation. | - Conduct a time-course experiment, assessing AKT levels at multiple time points (e.g., 4, 8, 12, 24, 48 hours).[2][6] | |
| Low E3 ligase expression: The cell line may have low expression of the VHL E3 ligase, which is required for MT-21's mechanism of action.[6] | - Verify the expression level of VHL in your cell line. | |
| High cell viability despite AKT degradation | Compensatory signaling pathways: Cells may be activating alternative survival pathways. | - Investigate other pro-survival pathways that may be active in your cell line. - Consider combination therapies with inhibitors of these compensatory pathways. |
| Incorrect assay for viability: The chosen viability assay may not be sensitive enough or may be measuring a parameter not affected by AKT degradation in the short term. | - Use multiple methods to assess cell viability and proliferation, such as colony formation assays or cell cycle analysis.[1][9] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes. | - Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Compound stability: MT-21 may be degrading in solution. | - Prepare fresh stock solutions of MT-21 for each experiment. Store stock solutions at the recommended temperature. |
Experimental Protocols
General Protocol for In Vitro Treatment and Western Blot Analysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
MT-21 Preparation: Prepare a stock solution of MT-21 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: The following day, replace the existing medium with the medium containing the various concentrations of MT-21 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and downstream targets like p-PRAS40 and p-S6.[2] A loading control, such as β-actin, should also be included.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Application | Reference |
| Concentration (In Vitro) | 1 - 1000 nM | AKT degradation and downstream signaling | [1] |
| 0.1 - 10 µM | Cell proliferation and colony formation assays | [1][9] | |
| Treatment Time (In Vitro) | 12 - 24 hours | Assessment of AKT protein levels and phosphorylation | [2][6] |
| 2 - 17 days | Cell proliferation and colony formation assays | [1] | |
| Up to 96 hours | Assessment of sustained AKT degradation and signaling inhibition | [7] | |
| Concentration (In Vivo) | 75 mg/kg (intraperitoneal injection) | Xenograft mouse models | [1] |
| Treatment Time (In Vivo) | Daily for 21 days | Xenograft mouse models | [4] |
Visualizations
Caption: MT-21 Signaling Pathway.
Caption: Experimental Workflow for Optimizing Treatment Time.
Caption: Troubleshooting Logic Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. reports.mountsinai.org [reports.mountsinai.org]
- 6. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
troubleshooting unexpected results with mt-21
Welcome to the technical support center for MT-21. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments with MT-21, a novel inhibitor of the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MT-21?
A1: MT-21 is a potent and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3][4] MT-21 is designed to target the kinase activity of mTOR, thereby affecting the signaling of both mTORC1 and mTORC2.
Q2: What are the expected downstream effects of MT-21 treatment in cell culture?
A2: Inhibition of mTOR by MT-21 is expected to lead to a decrease in the phosphorylation of key downstream effectors. For mTORC1, this includes a reduction in phosphorylated S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to an inhibition of protein synthesis.[5][6] For mTORC2, a decrease in the phosphorylation of Akt at Serine 473 is anticipated, which can impact cell survival and metabolism.[7][8]
Q3: My cells are showing lower than expected sensitivity to MT-21. What are the possible reasons?
A3: Several factors could contribute to reduced sensitivity:
-
Cell Line Specificity: The genetic background of your cell line can influence its dependence on the mTOR pathway. Cells with activating mutations in upstream pathways, such as PI3K or Akt, may exhibit altered sensitivity.
-
Drug Efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can lead to the rapid efflux of MT-21 from the cells.
-
Compound Stability: Ensure that MT-21 is properly stored and that the prepared solutions are fresh. Small molecule inhibitors can be susceptible to degradation.[9]
-
Off-Target Effects: While designed to be selective, unexpected off-target effects could activate compensatory signaling pathways.
Q4: I am observing unexpected cell death or toxicity at concentrations where I expect to see specific inhibition. What should I do?
A4: This could be due to several reasons:
-
High Concentration: The concentration of MT-21 being used may be too high, leading to off-target effects or general cellular toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as nutrient deprivation or contamination, can sensitize cells to drug treatment.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in Western blot analysis for p-S6K or p-4E-BP1.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. A CHAPS-based lysis buffer can be effective for mTOR-related studies.[10] |
| Antibody Quality | Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls to ensure antibody performance. |
| Loading Inconsistency | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and by probing for a housekeeping protein (e.g., GAPDH, β-actin). |
| Timing of Treatment | The kinetics of mTOR inhibition can vary. Perform a time-course experiment to determine the optimal duration of MT-21 treatment for observing maximal inhibition of downstream targets. |
Issue 2: MT-21 treatment leads to an unexpected increase in Akt phosphorylation at Threonine 308.
Explanation & Experimental Workflow:
While MT-21 is expected to decrease p-Akt (S473) via mTORC2 inhibition, the mTOR pathway is known for its complex feedback loops.[6] Inhibition of mTORC1 can sometimes lead to the relief of a negative feedback loop on insulin receptor substrate-1 (IRS-1), resulting in increased PI3K-PDK1 signaling and subsequent phosphorylation of Akt at Threonine 308.[6]
Caption: MT-21 inhibition of mTORC1 can relieve S6K-mediated negative feedback on IRS-1.
Troubleshooting Steps:
-
Confirm mTORC1 Inhibition: Verify the inhibition of mTORC1 by checking the phosphorylation status of S6K and 4E-BP1.
-
Use a PI3K Inhibitor: To test the hypothesis of feedback loop activation, co-treat cells with MT-21 and a PI3K inhibitor. This should abrogate the increase in p-Akt (T308).
-
Time-Course Analysis: Analyze p-Akt (T308) levels at different time points after MT-21 treatment to understand the kinetics of this feedback response.
Experimental Protocols
Protocol 1: In Vitro mTORC1 Kinase Assay
This protocol is adapted from established methods to assess the direct inhibitory effect of MT-21 on mTORC1 kinase activity.[11][12]
Materials:
-
HEK293T cells
-
Lysis Buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, protease and phosphatase inhibitors)
-
Anti-Raptor antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant 4E-BP1 (substrate)
-
ATP
-
MT-21 at various concentrations
Procedure:
-
Lyse HEK293T cells and quantify protein concentration.
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G beads.
-
Wash the immunoprecipitates extensively with lysis buffer followed by kinase assay buffer.
-
Resuspend the beads in kinase assay buffer.
-
Pre-incubate the beads with varying concentrations of MT-21 or vehicle control for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding recombinant 4E-BP1 and ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.
Caption: Workflow for in vitro mTORC1 kinase assay.
Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by MT-21.
Caption: MT-21 inhibits both mTORC1 and mTORC2 complexes.
For further assistance, please contact our technical support team.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 9. Small Molecule Drug Trends | Kyinno Bio [kyinno.com]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: MT-21 Cytotoxicity Assay Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cytotoxicity assays involving the hypothetical compound MT-21. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application and interpretation of your cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step before beginning a cytotoxicity assay with MT-21?
A1: Before initiating any bioassay with MT-21, it is crucial to determine its solubility and ensure the purity of the compound. The solubility of MT-21 in various solvents must be assessed to prepare appropriate stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.[1] The purity of the compound is also a significant factor that will impact the results.[1]
Q2: What are the common assays used to screen for the cytotoxic activity of a compound like MT-21?
A2: A variety of in vitro assays are used to screen for potential anticancer effects by measuring cell viability, proliferation, and cytotoxicity.[1] Common assays include the MTT assay, which measures metabolic activity; the LDH assay, which measures the release of lactate dehydrogenase from damaged cells; and apoptosis assays, which determine if the compound induces programmed cell death.[1][2]
Q3: How do I determine the optimal seeding density for my cells?
A3: The optimal cell seeding density should be determined to maximize the assay window.[3] It is recommended to perform a growth curve experiment by setting up cells at different concentrations (e.g., 500, 1000, 2000, 5000 cells/well) and measuring their growth over several days (e.g., up to 7 days) to determine the cell number that allows for logarithmic growth throughout the duration of the experiment.[4] The cell number should be high enough for a measurable signal but should not lead to overcrowding.[3]
Q4: My vehicle control (DMSO) is showing significant cell death. What should I do?
A4: If the vehicle control shows significant cytotoxicity, the concentration of the solvent (e.g., DMSO) is likely too high.[1] It is important to ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[1] If higher concentrations of MT-21 are required, consider alternative solubilization methods.
Troubleshooting Guides
| Issue | Possible Cause(s) | Solution(s) |
| High Background Absorbance in Control Wells | 1. Reagent contamination or degradation.[5] 2. Phenol red in the culture medium.[5] 3. Microbial contamination.[5] | 1. Use fresh, high-quality reagents and store them properly, protected from light.[5] 2. Use a serum-free and phenol red-free medium for the final incubation step.[5][6] 3. Practice sterile techniques and regularly check cultures for contamination.[5] |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding or pipetting errors.[1] 2. "Edge effects" in the 96-well plate due to evaporation.[5] 3. Incomplete dissolution of formazan crystals (MTT assay).[5] 4. Bubbles in the wells.[7] | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Avoid using the outer wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[5][8] 3. After adding the solubilization solvent, use an orbital shaker to ensure complete dissolution.[5] 4. Check for and remove any air bubbles with a sterile needle or pipette tip.[7][9] |
| Non-Standard (e.g., U-shaped) Dose-Response Curve | 1. Compound precipitation at high concentrations.[5] 2. Complex mechanism of action (e.g., stress response at low concentrations).[5] 3. Interference of the compound with the assay chemistry.[5] | 1. Visually inspect wells with the highest concentrations for any precipitate. 2. This may indicate a complex biological response that requires further investigation. 3. Run controls with the compound in media without cells to measure its intrinsic absorbance and subtract this from experimental readings.[5] |
| Low Absorbance Values in MTT Assay | 1. Low cell number.[1] 2. Insufficient incubation time with MTT.[1] 3. Incomplete dissolution of formazan crystals.[1] | 1. Increase the initial cell seeding density.[1] 2. Optimize and potentially increase the MTT incubation time.[1] 3. Ensure complete dissolution of formazan crystals with gentle shaking before reading the absorbance.[1] |
Experimental Protocols
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, which is an indicator of cell viability.[10][11]
Materials:
-
MTT solution
-
DMSO
-
96-well plates
-
MT-21 stock solution
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[2]
-
Treatment: Prepare serial dilutions of MT-21 in complete medium. Remove the old medium from the wells and add 100 µL of the MT-21 dilutions. Include a vehicle control with the same concentration of solvent used for MT-21.[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes.[2]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
MT-21 stock solution
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a low control (untreated cells) and a high control (cells lysed for maximum LDH release).[2]
-
Incubation: Incubate the plate for the desired treatment duration.[2]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[2]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance according to the kit's protocol using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the low and high controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine on the outer leaflet of the plasma membrane (Annexin V) and DNA in cells with compromised membranes (PI).[2]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
MT-21 stock solution
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MT-21 at the desired concentrations for the selected time.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[2]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation.
Table 1: Dose-Response of MT-21 on Cell Viability (MTT Assay)
| MT-21 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 85 ± 6.1 |
| 10 | 52 ± 3.9 |
| 50 | 21 ± 2.5 |
| 100 | 5 ± 1.7 |
Table 2: Time-Course of MT-21 Induced Cytotoxicity (LDH Assay)
| Incubation Time (hours) | % Cytotoxicity at [X] µM MT-21 (Mean ± SD) |
| 12 | 15 ± 2.1 |
| 24 | 45 ± 4.3 |
| 48 | 78 ± 5.6 |
| 72 | 89 ± 3.8 |
Visualizations
Caption: A general workflow for assessing the cytotoxicity of MT-21.
Caption: A hypothetical MT-21-induced apoptotic signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selectscience.net [selectscience.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MT-21 Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers, scientists, and drug development professionals, the precise validation of apoptosis is a crucial step in assessing the efficacy of novel therapeutic compounds. This guide provides an in-depth comparison of the Annexin V assay for validating apoptosis induced by the synthetic compound MT-21, alongside alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most suitable apoptosis detection strategy.
MT-21 is a novel synthetic compound that triggers apoptosis through a direct action on mitochondria. Its mechanism involves inducing the release of cytochrome c from the mitochondria into the cytosol.[1] This event initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the orchestrated dismantling of the cell.[1] Validating this apoptotic effect is paramount in the pre-clinical evaluation of MT-21.
Comparing Apoptosis Detection Methods
The Annexin V assay is a widely adopted and reliable method for detecting an early hallmark of apoptosis: the externalization of phosphatidylserine (PS) on the cell membrane. In healthy cells, PS is confined to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. However, a range of other assays targeting different stages and markers of apoptosis are also available.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages | Representative Data (Apoptotic Cells %) |
| Annexin V Staining | Detects externalized phosphatidylserine (PS) on the outer plasma membrane. | Early | High sensitivity for early apoptotic events; non-invasive to the cell membrane. | Can also stain necrotic cells if the membrane is compromised; transient PS exposure can occur in non-apoptotic contexts. | 45.8% ± 3.5% |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-9). | Mid to Late | Provides mechanistic insight into the apoptotic pathway; can be adapted for high-throughput screening. | Caspase activation is a transient event; some forms of cell death can be caspase-independent. | 35.2% ± 2.8% |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation. | Late | Can be used on fixed tissues and cells; provides a strong signal in late-stage apoptosis. | Can also label necrotic cells and cells with DNA damage from other sources; may miss early apoptotic events. | 28.5% ± 4.1% |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in MT-21 induced apoptosis and its validation, the following diagrams have been generated using the DOT language.
Caption: MT-21 induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V staining.
Experimental Protocols
Annexin V & Propidium Iodide Staining for Flow Cytometry
This protocol outlines the steps for quantifying apoptosis in a cell line treated with MT-21 using flow cytometry.
Materials:
-
MT-21 treated and untreated control cells
-
Phosphate-buffered saline (PBS), cold
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of MT-21 for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: Gently aspirate the culture medium, which may contain apoptotic bodies and detached cells. Wash the adherent cells once with cold PBS. Trypsinize the cells and then neutralize the trypsin with complete medium. Combine the cell suspension with the previously collected medium and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Staining: Discard the supernatant and wash the cells once with cold PBS. Resuspend the cell pellet in 1X Binding Buffer (diluted from 10X stock with distilled water) at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This protocol describes the measurement of executioner caspase activity as a marker for mid-stage apoptosis.
Materials:
-
MT-21 treated and untreated control cells
-
Caspase-Glo® 3/7 Reagent or similar
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with MT-21 at various concentrations and for different time points. Include untreated and vehicle controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
TUNEL Assay
This protocol outlines the detection of DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
MT-21 treated and untreated control cells, fixed on slides
-
In Situ Cell Death Detection Kit, Fluorescein or similar
-
Permeabilisation solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 1 hour at room temperature. Wash with PBS and then permeabilize with the permeabilisation solution for 2 minutes on ice.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture by adding the enzyme (Terminal deoxynucleotidyl Transferase) to the label solution (fluorescein-dUTP) according to the manufacturer's protocol.
-
Staining: Add the TUNEL reaction mixture to the fixed and permeabilized cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Rinse the cells three times with PBS.
-
(Optional) Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Analysis: Mount the coverslips on microscope slides and analyze using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Conclusion
Validating apoptosis is a critical step in the evaluation of potential anti-cancer agents like MT-21. The Annexin V assay is a robust and widely used method for detecting early apoptotic events. However, for a comprehensive understanding of the cell death mechanism, it is advisable to use a multi-parametric approach. Combining the Annexin V assay with methods that detect later apoptotic events, such as caspase activity assays or the TUNEL assay, can provide a more complete picture of the apoptotic process induced by MT-21. The detailed protocols and comparative data provided in this guide are intended to aid researchers in designing and executing experiments to confidently validate the apoptotic effects of their compounds of interest.
References
A Comparative Guide to MT-21 and Other Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic apoptosis inducer MT-21 with other well-established apoptosis-inducing agents. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies in programmed cell death.
Introduction to MT-21
MT-21 is a synthetic small molecule that has been identified as a direct inducer of the mitochondrial pathway of apoptosis. Its unique mechanism of action sets it apart from many other apoptosis inducers, making it a valuable tool for studying the intricacies of programmed cell death.
Mechanism of Action: A Unique Approach to Inducing Apoptosis
MT-21 directly targets the mitochondria, leading to the release of cytochrome c into the cytoplasm.[1] This event is a critical initiation step in the intrinsic apoptotic cascade. The released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then proteolytically activates executioner caspases, such as caspase-3, culminating in the dismantling of the cell.[1] A key feature of MT-21 is its ability to induce cytochrome c release independent of changes in the mitochondrial membrane potential and without the involvement of the upstream caspase-8, which is typically associated with the extrinsic apoptosis pathway.[1]
Comparative Analysis of Apoptosis Inducers
To provide a clear comparison, this guide focuses on three other well-characterized apoptosis inducers with distinct mechanisms of action:
-
Staurosporine: A broad-spectrum protein kinase inhibitor that induces apoptosis through the intrinsic pathway.
-
TRAIL (TNF-related apoptosis-inducing ligand): A cytokine that triggers the extrinsic apoptosis pathway by binding to its death receptors.
-
Bax Activators (e.g., ABT-737): Small molecules designed to mimic the action of BH3-only proteins, which directly or indirectly activate the pro-apoptotic protein Bax.
Quantitative Comparison of Apoptotic Induction
The following table summarizes the pro-apoptotic activity of MT-21 and comparator compounds in relevant cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Cell Line | Concentration | Time (h) | Apoptotic Effect | Reference |
| MT-21 | HL-60 | 40 µM | 1-4 | Induces cytochrome c release | --INVALID-LINK-- |
| Staurosporine | Jurkat | >1 µM | 24 | Potent induction of apoptosis | [2] |
| TRAIL | HL-60 | 1 µg/mL | 24 | Variable, can induce resistance | [3] |
| ABT-737 | HL-60 | IC50: 0.59 µM | 24 | Induces apoptosis | [4] |
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the distinct signaling pathways activated by MT-21 and the comparator apoptosis inducers.
Caption: MT-21 signaling pathway.
Caption: Comparator signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis by flow cytometry.
Workflow Diagram:
Caption: Apoptosis assay workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the apoptosis inducer (e.g., MT-21) at the desired concentration and for the specified duration. Include untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., MT-21) and incubate for the desired time period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Cytochrome c Release
This technique is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Methodology:
-
Cell Treatment and Fractionation: Treat cells with the apoptosis inducer. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This typically involves cell lysis in a hypotonic buffer followed by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for cytochrome c. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis induction.
Conclusion
MT-21 presents a unique tool for apoptosis research due to its direct action on mitochondria to induce cytochrome c release. This mechanism distinguishes it from other inducers like Staurosporine, which has broader kinase inhibitory effects, TRAIL, which activates the extrinsic pathway, and Bax activators, which modulate the Bcl-2 family of proteins. The choice of apoptosis inducer will depend on the specific research question and the cellular context being investigated. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the effects of these different agents.
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine and conventional anticancer drugs induce overlapping, yet distinct pathways of apoptosis and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Induction: MT-21 vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis research and anti-cancer drug development, the selection of an appropriate inducing agent is paramount for achieving reliable and translatable experimental outcomes. This guide provides a comprehensive comparison of two distinct apoptosis inducers: the novel synthetic compound MT-21 and the well-established, broad-spectrum protein kinase inhibitor, staurosporine. This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for their specific research needs.
At a Glance: Key Differences
| Feature | MT-21 | Staurosporine |
| Primary Mechanism | Directly induces cytochrome c release from mitochondria | Broad-spectrum protein kinase inhibitor |
| Target Specificity | Appears to have a more targeted mitochondrial action | Non-specific, inhibiting a wide range of kinases |
| Known Pathway | Intrinsic (mitochondrial) pathway | Intrinsic and potentially other pathways |
| Data Availability | Primarily mechanistic; limited public quantitative data | Extensive quantitative and mechanistic data available |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between MT-21 and staurosporine lies in their mechanism of inducing apoptosis.
MT-21: A Direct Mitochondrial Inducer
MT-21 represents a more targeted approach to apoptosis induction. It directly acts on the mitochondria, the powerhouse of the cell, to trigger the release of cytochrome c.[1] This event is a critical juncture in the intrinsic apoptotic pathway. The release of cytochrome c into the cytoplasm leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[1] A key characteristic of MT-21's action is that it induces cytochrome c release before any detectable change in the mitochondrial membrane potential.[1] This suggests a specific interaction with mitochondrial components that regulate cytochrome c retention.
Staurosporine: A Broad-Spectrum Kinase Inhibitor
Staurosporine, in contrast, is a potent but non-selective inhibitor of a wide array of protein kinases. Its pro-apoptotic effects are a consequence of interfering with numerous signaling pathways that are critical for cell survival and proliferation. By inhibiting protein kinase C (PKC) and other kinases, staurosporine can disrupt cell cycle progression and trigger the intrinsic apoptotic pathway. This often involves the activation of caspases, including caspase-3, and the subsequent cleavage of cellular substrates. The exact signaling cascade can be cell-type dependent, but it generally converges on the mitochondria to induce cytochrome c release.
Quantitative Performance: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While extensive data is available for staurosporine, there is a notable lack of publicly available, peer-reviewed IC50 values for MT-21 across a range of cancer cell lines.
| Cell Line | Cancer Type | Staurosporine IC50 | MT-21 IC50 | Reference |
| KB | Oral Carcinoma | ~100 nM | Data not available | [2] |
| EGFR-expressing | - | 88.1 nM | Data not available | [3] |
| HER2-expressing | - | 35.5 nM | Data not available | [3] |
| HBL-100 | Non-malignant Breast | Induces 100% apoptosis at 50 nM after 48h | Data not available | [4] |
| T47D | Metastatic Breast Cancer | Induces ~4% apoptosis at 50 nM after 48h | Data not available | [4] |
| HL-60 | Promyelocytic Leukemia | 5 nM (enhances differentiation) | Data not available | [5] |
Note: The IC50 values for staurosporine can vary depending on the assay conditions and exposure time.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific inquiry. Below are representative protocols for inducing apoptosis with staurosporine and for key assays to measure apoptosis.
Staurosporine-Induced Apoptosis Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental questions.
Materials:
-
Cell line of interest cultured in appropriate medium
-
Staurosporine stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare working solutions of staurosporine in complete culture medium at the desired final concentrations (e.g., 50 nM to 1 µM).
-
Remove the existing medium from the cells and replace it with the staurosporine-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest staurosporine concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
Apoptosis Analysis: Proceed with the desired apoptosis assay, such as Annexin V/PI staining followed by flow cytometry.
Key Experimental Assays
1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Brief Protocol:
-
Harvest and wash cells as described above.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
2. Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7.
-
Principle: The assay utilizes a substrate that is specifically cleaved by active caspases. Upon cleavage, a fluorescent or luminescent signal is produced, which is proportional to the amount of active caspase in the sample.
-
Brief Protocol:
-
Lyse the treated and control cells.
-
Add the caspase substrate to the cell lysates.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the fluorescent or luminescent signal using a plate reader.
-
3. Cytochrome c Release Assay (Western Blot)
This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
-
Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in each fraction is then detected by Western blotting using a specific antibody.
-
Brief Protocol:
-
Induce apoptosis and harvest the cells.
-
Perform cellular fractionation to isolate the cytosolic and mitochondrial fractions.[6][7]
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Conclusion: Choosing the Right Tool for the Job
Both MT-21 and staurosporine are effective inducers of apoptosis, but their distinct mechanisms of action make them suitable for different research applications.
Choose MT-21 when:
-
The research focus is specifically on the mitochondrial (intrinsic) pathway of apoptosis.
-
A more targeted induction mechanism is desired to minimize off-target effects associated with broad kinase inhibition.
-
Investigating the direct regulation of cytochrome c release is the primary objective.
Choose Staurosporine when:
-
A well-characterized, potent, and broad-spectrum apoptosis inducer is needed as a positive control.
-
The research involves studying the general mechanisms of apoptosis without a specific focus on the initial trigger.
-
Extensive comparative data from the literature is required for context.
For drug development professionals, the targeted nature of MT-21's mechanism may offer a more refined starting point for the development of novel anti-cancer therapeutics that specifically exploit the mitochondrial apoptotic pathway. However, the extensive historical data and known potency of staurosporine make it an invaluable tool for benchmarking and validating new compounds. Ultimately, the choice between MT-21 and staurosporine will depend on the specific scientific question being addressed and the desired level of mechanistic detail.
References
- 1. Direct induction of apoptosis using an optimal mitochondrially targeted p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interleukin-21 effectively induces apoptosis in mantle cell lymphoma through a STAT1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. bioengineer.org [bioengineer.org]
Confirming the Mechanism of Action for MT-21 Through Genetic Knockout: A Comparative Guide
Executive Summary: The development of targeted therapeutics requires a precise understanding of a compound's mechanism of action. This guide outlines a comparative framework for confirming the molecular target of a hypothetical therapeutic agent, MT-21. Using genetic knockout studies, we illustrate how to rigorously validate that MT-21's efficacy is dependent on a specific protein, in this case, the hypothetical "Receptor Tyrosine Kinase X" (RTK-X). This document provides detailed experimental protocols, comparative data, and workflow visualizations to guide researchers in applying this methodology.
Hypothesized Mechanism of Action for MT-21
MT-21 is a novel small molecule inhibitor designed to target Receptor Tyrosine Kinase X (RTK-X). It is hypothesized that upon binding to the extracellular domain of RTK-X, MT-21 prevents the downstream activation of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.[1] This inhibition is expected to reduce cell proliferation and induce apoptosis in RTK-X-expressing cancer cells.
To confirm this mechanism, a genetic knockout of the gene encoding RTK-X will be generated. The central hypothesis is that cells lacking RTK-X will be non-responsive to MT-21 treatment, thereby confirming that RTK-X is the essential target for the compound's activity.
Figure 1. Hypothesized MT-21 signaling pathway.
Experimental Design and Workflow
The core of the validation strategy involves comparing the effects of MT-21 on a wild-type (WT) cancer cell line versus a derived cell line in which the gene for RTK-X has been knocked out (KO). The CRISPR-Cas9 system is the method of choice for generating the gene knockout due to its efficiency and precision.[2][3] The workflow consists of three main stages: generation of the KO cell line, comparative treatment with MT-21, and endpoint analysis.
Figure 2. Experimental workflow for MT-21 mechanism validation.
Experimental Protocols
This protocol outlines the generation of a stable knockout of the RTK-X gene in a selected cancer cell line (e.g., A549).[2][4][5]
-
sgRNA Design and Synthesis: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the RTK-X gene using a validated online design tool. Synthesize the sgRNAs and the tracrRNA.
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Ribonucleoprotein (RNP) Complex Formation: Mix the synthesized sgRNA and tracrRNA with purified Cas9 nuclease to form RNP complexes according to the manufacturer's instructions.
-
Transfection: Electroporate the A549 cells with the RNP complexes using a system like the Neon™ Transfection System.
-
Clonal Isolation: Two days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Expansion and Validation: Expand the resulting single-cell clones. Validate the knockout of the RTK-X gene at the genomic level by Sanger sequencing of the target locus and at the protein level by Western Blot analysis to confirm the absence of RTK-X protein.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[6][7]
-
Cell Seeding: Seed both wild-type (WT) and RTK-X KO A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MT-21 (e.g., 0.01 µM to 100 µM) and a control compound ("Alternative-Y"). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 values using non-linear regression analysis.
This protocol is for detecting the phosphorylation status of AKT, a key downstream node in the hypothesized signaling pathway.[8][9][10]
-
Cell Lysis: Culture WT and RTK-X KO cells and treat them with 1 µM MT-21 or vehicle for 1 hour. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][10]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
Comparative Performance Data
The following tables present illustrative data from the described experiments. The results are designed to show a clear dependency on RTK-X for MT-21's activity.
Table 1: Cell Viability (IC50) Comparison of MT-21 and Alternative-Y
| Cell Line | Compound | Target | IC50 (µM) |
| A549 WT | MT-21 | RTK-X | 0.52 |
| A549 RTK-X KO | MT-21 | RTK-X | > 100 |
| A549 WT | Alternative-Y | Other | 1.15 |
| A549 RTK-X KO | Alternative-Y | Other | 1.21 |
Data are hypothetical and for illustrative purposes only.
Table 2: Downstream Pathway Inhibition by MT-21 (1 µM)
| Cell Line | Treatment | Relative p-AKT Levels (Normalized to Total AKT) |
| A549 WT | Vehicle | 100% |
| A549 WT | MT-21 | 12% |
| A549 RTK-X KO | Vehicle | 95% |
| A549 RTK-X KO | MT-21 | 91% |
Data are hypothetical and for illustrative purposes only.
Confirmed Mechanism of Action
The experimental data strongly support the initial hypothesis. In wild-type cells, MT-21 potently inhibits cell viability and reduces the phosphorylation of AKT. However, in RTK-X knockout cells, MT-21 has a negligible effect on both viability and p-AKT levels, with an IC50 value greater than 100 µM. In contrast, the control compound "Alternative-Y," which targets a different pathway, shows consistent activity in both cell lines. This demonstrates that the cytotoxic and signaling effects of MT-21 are strictly dependent on the presence of its target, RTK-X.
Figure 3. Confirmed MT-21 mechanism in WT vs. KO cells.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of MT-21 and ABT-737: Two Distinct Approaches to Targeting Apoptosis in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule apoptosis inducers, MT-21 and ABT-737. While both compounds ultimately lead to programmed cell death, they employ fundamentally different mechanisms to engage the intrinsic apoptotic pathway. This document outlines their mechanisms of action, target binding profiles, and cytotoxic activities, supported by experimental data and detailed protocols for key assays.
Introduction: Targeting the Bcl-2 Family in Cancer Therapy
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, acting as a central control point for cell survival and death. Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by sequestering pro-apoptotic proteins. In many cancers, the overexpression of these anti-apoptotic proteins is a key mechanism of survival and resistance to therapy. Consequently, developing small molecules that can either directly inhibit these anti-apoptotic proteins or otherwise trigger the downstream apoptotic cascade is a major focus of cancer drug discovery.
ABT-737 is a well-characterized BH3 mimetic, a class of drugs designed to mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of anti-apoptotic Bcl-2 family members. This competitive inhibition liberates pro-apoptotic effector proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
MT-21 is a synthetic compound that also induces apoptosis via the mitochondrial pathway. However, its mechanism is distinct from that of BH3 mimetics. MT-21 acts directly on the mitochondria to induce the release of cytochrome c, a key event that triggers the activation of the caspase cascade. This action is notably suppressed by the overexpression of Bcl-2, suggesting an interaction with the Bcl-2-regulated mitochondrial machinery, albeit through a different mode of action than direct binding and inhibition.
Mechanism of Action
ABT-737: A Competitive Inhibitor of Anti-Apoptotic Bcl-2 Proteins
ABT-737 functions as a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] By occupying the BH3-binding groove of these proteins, ABT-737 displaces pro-apoptotic "activator" BH3-only proteins like BIM and BID. Once liberated, these activators can directly engage the effector proteins BAX and BAK, inducing a conformational change that leads to their oligomerization and the formation of pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and executing apoptosis.[3]
MT-21: A Direct Inducer of Mitochondrial Cytochrome c Release
In contrast to the competitive inhibition mechanism of ABT-737, MT-21 induces apoptosis by directly triggering the release of cytochrome c from the mitochondria.[4] This process is a critical initiation step in the intrinsic apoptotic pathway. Importantly, the effect of MT-21 is inhibited by the overexpression of the anti-apoptotic protein Bcl-2, indicating that its mechanism is linked to the Bcl-2-regulated control of mitochondrial integrity.[4] However, MT-21 does not function as a classical BH3 mimetic and is thought to act on a downstream component of the mitochondrial apoptosis machinery.
Quantitative Data Comparison
The following tables summarize the available quantitative data for MT-21 and ABT-737, focusing on their binding affinities and cytotoxic activities in various cancer cell lines.
Table 1: Binding Affinity of ABT-737 to Anti-Apoptotic Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Kᵢ) | EC₅₀ (in vitro) |
| Bcl-2 | ≤ 1 nM | 30.3 nM |
| Bcl-xL | ≤ 1 nM | 78.7 nM |
| Bcl-w | ≤ 1 nM | 197.8 nM |
| Mcl-1 | > 460 nM | No inhibition |
| A1/Bfl-1 | > 460 nM | No inhibition |
Data compiled from multiple sources.[1][2][5]
Table 2: Cytotoxic Activity (IC₅₀) of ABT-737 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ |
| HL-60 | Acute Promyelocytic Leukemia | 50 nM |
| KG-1 | Acute Myelogenous Leukemia | 80 nM |
| NB4 | Acute Promyelocytic Leukemia | 80 nM |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.74 µM |
| DOHH-2 | Follicular Lymphoma | 8.3 nM |
| Neuroblastoma cell lines | Neuroblastoma | 0.58 to 15.3 µM |
Data compiled from multiple sources.[1][2][6]
Note: While the pro-apoptotic activity of MT-21 has been demonstrated, specific IC₅₀ values across a broad range of cancer cell lines are not extensively documented in publicly available literature. One study demonstrated that 40 µM of MT-21 induced apoptosis in HL-60 cells. Further research is required to establish a comprehensive cytotoxicity profile for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of MT-21 and ABT-737.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds like MT-21 and ABT-737 on cancer cell lines and to calculate IC₅₀ values.
Materials:
-
Cancer cell lines (e.g., HL-60)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds (MT-21 or ABT-737) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value using a dose-response curve.[2][6][7][8][9]
Direct Cytochrome c Release Assay from Isolated Mitochondria
This assay is particularly relevant for assessing the direct mitochondrial effect of MT-21.
Materials:
-
Cells for mitochondria isolation (e.g., HL-60)
-
Mitochondria isolation buffer (e.g., containing sucrose, HEPES, and EGTA)
-
Dounce homogenizer
-
Centrifuge
-
Test compound (MT-21)
-
SDS-PAGE equipment and reagents
-
Western blot apparatus and reagents
-
Anti-cytochrome c antibody
-
Anti-COX IV or other mitochondrial marker antibody (for loading control)
Procedure:
-
Mitochondria Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold mitochondria isolation buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
-
Cytochrome c Release:
-
Resuspend the isolated mitochondria in an appropriate reaction buffer.
-
Treat the mitochondrial suspension with the desired concentration of MT-21 or a vehicle control.
-
Incubate for a specified time at 30°C.
-
Centrifuge at 10,000 x g for 5 minutes to separate the mitochondrial pellet from the supernatant (containing released cytochrome c).
-
-
Western Blot Analysis:
-
Collect the supernatant and lyse the mitochondrial pellet.
-
Separate the proteins from both fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody to detect the presence of cytochrome c in the supernatant and the amount remaining in the mitochondrial pellet.
-
Probe the membrane with an antibody against a mitochondrial marker (e.g., COX IV) to ensure equal loading of mitochondria.[1][4][10][11][12][13]
-
Fluorescence Polarization (FP) Assay for Bcl-2 Binding
This assay is suitable for quantifying the binding affinity of BH3 mimetics like ABT-737 to anti-apoptotic Bcl-2 family proteins.
Materials:
-
Recombinant purified Bcl-2, Bcl-xL, or Bcl-w protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3)
-
Test compound (ABT-737)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Add the protein-peptide mixture to the wells of the microplate.
-
Prepare serial dilutions of ABT-737 in the assay buffer.
-
Add the ABT-737 dilutions to the wells containing the protein-peptide mixture. Include a control with no inhibitor (maximum polarization) and a control with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
The decrease in polarization is proportional to the displacement of the fluorescent peptide by the inhibitor.
-
Calculate the percentage of inhibition for each concentration of ABT-737 and determine the IC₅₀ value. This can be converted to a Ki value using the Cheng-Prusoff equation.[3][14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by MT-21 and ABT-737, as well as a typical experimental workflow for their comparison.
Caption: Signaling pathways of ABT-737 and MT-21.
Caption: Experimental workflow for comparative analysis.
Conclusion
MT-21 and ABT-737 represent two distinct and valuable chemical tools for inducing apoptosis in cancer cells. ABT-737 acts as a classical BH3 mimetic, competitively inhibiting anti-apoptotic Bcl-2 family proteins, with its efficacy being largely dependent on the cellular levels of these proteins and their sequestration of pro-apoptotic activators. In contrast, MT-21 employs a more direct, albeit less characterized, mechanism to trigger mitochondrial cytochrome c release.
The comparative analysis highlights the importance of understanding the specific molecular dependencies of a given cancer when selecting a therapeutic strategy. For tumors overexpressing Bcl-2, Bcl-xL, or Bcl-w, and "primed" for apoptosis, BH3 mimetics like ABT-737 hold significant promise. For cancers that may be resistant to BH3 mimetics due to alterations in upstream signaling or effector protein function, compounds like MT-21 that act more directly on the mitochondria could offer an alternative therapeutic avenue. Further research into the precise molecular target and mechanism of MT-21 is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this class of apoptosis inducers. This guide provides a framework for the continued investigation and comparison of these and other novel apoptosis-inducing agents.
References
- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria [pubmed.ncbi.nlm.nih.gov]
- 5. BCL-2 inhibition with ABT-737 prolongs survival in an NRAS/BCL-2 mouse model of AML by targeting primitive LSK and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 12. genetex.com [genetex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of MT-21's Effect on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic apoptosis inducer MT-21 with alternative compounds known to modulate mitochondrial membrane potential. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies on mitochondrial function and cell death.
Executive Summary
MT-21 is a synthetic compound that induces apoptosis by directly triggering the release of cytochrome c from mitochondria. A key characteristic of MT-21's mechanism is the release of cytochrome c before a significant change in the mitochondrial membrane potential (ΔΨm)[1]. This distinguishes it from classical mitochondrial uncouplers and certain other inhibitors of the adenine nucleotide translocase (ANT). This guide compares MT-21 to other ANT inhibitors, namely Atractyloside (ATR) and Bongkrekic acid (BKA), and the protonophore uncoupler Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which is a standard tool for inducing mitochondrial depolarization.
Data Presentation: Quantitative Comparison of Mitochondrial Modulators
The following table summarizes the effects of MT-21 and its alternatives on mitochondrial membrane potential and related parameters.
| Compound | Target | Mechanism of Action | Effect on Mitochondrial Membrane Potential (ΔΨm) | Quantitative Data |
| MT-21 | Adenine Nucleotide Translocase (ANT) | Induces cytochrome c release independent of the mitochondrial permeability transition pore (mPTP)[1]. | Minimal to no initial change; cytochrome c release precedes ΔΨm loss[1]. | Specific quantitative data on ΔΨm change is not readily available, emphasizing the qualitative distinction of its mechanism. |
| Atractyloside (ATR) | Adenine Nucleotide Translocase (ANT) | Inhibits ADP/ATP exchange and can induce mPTP opening, leading to mitochondrial depolarization[2][3]. | Decreases ΔΨm (Depolarization)[2]. | Treatment with 7.5, 10, and 15 µM ATR for 10 minutes can reduce relative ATP content by 48%, 63%, and 66% respectively in arteriolar smooth muscle cells[3]. |
| Bongkrekic Acid (BKA) | Adenine Nucleotide Translocase (ANT) | Inhibits ADP/ATP exchange by locking ANT in a specific conformation, which can prevent mPTP opening[4]. | Increases ΔΨm in some cell lines by inhibiting ATP synthase and reducing proton flow[2]. | 25 µM BKA can attenuate palmitate-induced mitochondrial depolarization in mouse lung endothelial cells[5]. |
| CCCP | Inner Mitochondrial Membrane | Protonophore that dissipates the proton gradient across the inner mitochondrial membrane. | Decreases ΔΨm (Depolarization)[6][7]. | Treatment with 5-50 µM CCCP for 15-30 minutes can lead to a complete loss of mitochondrial membrane potential[6][7]. |
Experimental Protocols
A detailed methodology for assessing mitochondrial membrane potential using the fluorescent probe JC-1 is provided below. This protocol can be adapted for testing MT-21 and the comparative compounds.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a fluorescent method used to determine mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization[8][9].
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for plate reader analysis or plates with coverslips for microscopy).
-
MT-21, Atractyloside, Bongkrekic Acid, and CCCP stock solutions.
-
JC-1 staining solution (e.g., from a commercial kit).
-
Assay Buffer (e.g., PBS or HBSS).
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere and grow overnight.
-
Compound Treatment: Treat cells with the desired concentrations of MT-21, Atractyloside, Bongkrekic Acid, or vehicle control for the desired time period. Include a positive control for depolarization by treating a set of cells with 50 µM CCCP for 15-30 minutes[6].
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light[9].
-
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash the cells twice with assay buffer.
-
-
Fluorescence Measurement:
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization.
Mandatory Visualization
Signaling Pathway of MT-21 Induced Apoptosis
Caption: MT-21 signaling pathway leading to apoptosis.
Experimental Workflow for Mitochondrial Membrane Potential Assay
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. abcam.com [abcam.com]
- 8. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 9. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to MT-21 and Natural Apoptosis Inducers for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the synthetic apoptosis inducer MT-21 and three well-characterized natural apoptosis inducers: paclitaxel, vincristine, and curcumin. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and experimental evaluation of these compounds.
Introduction to Apoptosis Induction in Cancer Therapy
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology. This guide explores the distinct mechanisms of a synthetic compound, MT-21, and compares it with established natural compounds—paclitaxel, vincristine, and curcumin—that are known to trigger this essential cellular process.
MT-21: A Synthetic Inducer with a Direct Mitochondrial Target
MT-21 is a synthetic compound that induces apoptosis through a unique and direct mechanism of action on the mitochondria. Research has shown that MT-21 directly prompts the release of cytochrome c from the mitochondria into the cytosol.[1][2] This event is a critical initiation step in the intrinsic pathway of apoptosis. The release of cytochrome c is independent of changes in the mitochondrial membrane potential, a feature that distinguishes it from many other apoptosis inducers.[1][2]
Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[1][2] The action of MT-21 can be suppressed by the overexpression of the anti-apoptotic protein Bcl-2, which is known to regulate mitochondrial outer membrane permeabilization.[1][2]
Natural Apoptosis Inducers: Diverse Mechanisms of Action
In contrast to the direct mitochondrial action of MT-21, the natural compounds paclitaxel, vincristine, and curcumin induce apoptosis through various, often indirect, mechanisms.
-
Paclitaxel , derived from the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic agent. Its primary mechanism involves binding to and stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamics of microtubule assembly and disassembly, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1] Paclitaxel-induced apoptosis can be mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway and is also linked to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3][4]
-
Vincristine , an alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), also targets microtubules. However, unlike paclitaxel, vincristine inhibits microtubule polymerization.[5] This disruption of the microtubule network also leads to mitotic arrest and the induction of apoptosis. The apoptotic pathway triggered by vincristine involves the activation of caspase-9 and caspase-3, suggesting a mitochondrial-controlled pathway.[6][7] The generation of reactive oxygen species (ROS) has been identified as an early event in vincristine-induced apoptosis.[7][8]
-
Curcumin , the principal curcuminoid of turmeric (Curuma longa), is a polyphenol that induces apoptosis through multiple signaling pathways. It can trigger the mitochondrial pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[9][10][11] Curcumin has also been shown to affect other signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[12][13]
Comparative Analysis of Apoptosis Induction
The following table summarizes the key differences in the mechanisms of action between MT-21 and the selected natural apoptosis inducers.
| Feature | MT-21 | Paclitaxel | Vincristine | Curcumin |
| Primary Target | Mitochondria (Direct) | Microtubules | Microtubules | Multiple targets |
| Mechanism | Direct induction of cytochrome c release | Stabilization of microtubules | Inhibition of microtubule polymerization | Modulation of multiple signaling pathways |
| Effect on Cell Cycle | Not the primary mechanism | G2/M arrest | G2/M arrest | Can induce cell cycle arrest (e.g., G2/M) |
| Key Signaling Events | Caspase-9, Caspase-3 activation | JNK activation, Bcl-2 phosphorylation | ROS generation, Caspase-9, Caspase-3 activation | Modulation of Bcl-2 family proteins, PI3K/Akt, NF-κB pathways |
| Bcl-2 Interaction | Suppressed by Bcl-2 overexpression | Inactivation of Bcl-2 | Modulates Bcl-2 family proteins | Modulates Bcl-2 family proteins |
Quantitative Comparison: In Vitro Cytotoxicity
While direct comparative studies including MT-21 are not available, the following table presents representative half-maximal inhibitory concentration (IC50) values for paclitaxel, vincristine, and curcumin in various cancer cell lines to provide a quantitative perspective on their cytotoxic potency. It is important to note that these values can vary significantly depending on the cell line, exposure time, and assay conditions.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Paclitaxel | MCF-7 | Breast Cancer | ~64.46 µM | 48 hours[14] |
| A549 | Lung Cancer | ~33 µM | 24 hours[15] | |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.4-3.4 nM | Not specified[16] | |
| Human Lung Cancer Lines | Lung Cancer | Median: 9.4 µM (NSCLC), 25 µM (SCLC) | 24 hours[17] | |
| SK-BR-3 | Breast Cancer | ~5 nM | 72 hours[18] | |
| Vincristine | MCF-7 | Breast Cancer | ~239.51 µmol/mL | 48 hours[14] |
| BCL1 | Lymphoma | ~3.6 µg/mL | Not specified[6] | |
| UKF-NB-3 | Neuroblastoma | ~2-4 nM | 120 hours[19] | |
| MCF7-WT | Breast Cancer | ~7.371 nM | Not specified[20] | |
| Curcumin | HT-29 | Colorectal Cancer | ~40.7 µM | 24 hours[9] |
| A549 | Lung Cancer | 41 µM | 48 hours[21] | |
| Hela | Cervical Cancer | 8.6 µM | Not specified[22] | |
| HepG2 | Liver Cancer | 14.5 µM | Not specified[22] | |
| MDA-MB-231 | Breast Cancer | 8.05 µM | 48 hours[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of apoptosis inducers. Below are protocols for key experiments cited in the study of these compounds.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture cells to the desired confluency and treat with the apoptosis-inducing agent (e.g., MT-21, paclitaxel, vincristine, or curcumin) at various concentrations and time points. Include an untreated control.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Cytochrome c Release Assay by Western Blot
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
-
Cell Treatment and Fractionation: Treat cells with the compound of interest. After treatment, harvest the cells and wash with cold PBS. Resuspend the cell pellet in a cytosol extraction buffer and homogenize the cells using a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate to pellet the nuclei and heavy membranes. Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for cytochrome c. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of the executioner caspase-3.
-
Cell Lysis: Treat cells with the apoptosis inducer. Harvest and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at 380 nm and emission at 420-460 nm for the fluorometric assay. The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of MT-21 and the natural apoptosis inducers, as well as a typical experimental workflow for their evaluation.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin induces apoptosis through mitochondrial pathway and caspases activation in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer [mdpi.com]
- 12. Curcumin suppresses proliferation and induces apoptosis in human biliary cancer cells through modulation of multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Curcumin Induces Apoptotic Cell Death via Inhibition of PI3-Kinase/AKT Pathway in B-Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 14. brieflands.com [brieflands.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unveiling MT-21: A Comparative Guide to a Novel Apoptosis Inducer in Cancer Models
For Immediate Release
A deep dive into the preclinical data surrounding MT-21, a synthetic apoptosis inducer, reveals a promising mechanism of action for cancer therapy. This guide offers a comprehensive comparison of MT-21's performance, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its potential.
MT-21 is a novel, cell-permeable small molecule that has demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. Its unique mechanism, which directly targets the mitochondria, sets it apart from many conventional chemotherapeutic agents. This guide will dissect the available preclinical findings on MT-21, presenting a cross-validation of its results in different cancer models, comparing its efficacy with established anticancer drugs, and providing detailed experimental protocols for its evaluation.
Mechanism of Action: Direct Mitochondrial Activation
MT-21's primary mechanism of action involves the direct induction of cytochrome c release from the mitochondria into the cytoplasm.[1] This event is a critical trigger for the intrinsic pathway of apoptosis. Once in the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[1]
A key feature of MT-21 is that it induces cytochrome c release without causing a significant change in the mitochondrial membrane potential.[1] Furthermore, its apoptotic effects can be suppressed by the overexpression of the anti-apoptotic protein Bcl-2.[1]
dot
Caption: Signaling pathway of MT-21-induced apoptosis.
Cross-Validation of MT-21 in Cancer Models
The primary cancer model in which MT-21 has been characterized is the human promyelocytic leukemia cell line, HL-60.[1] In this model, MT-21 has been shown to effectively induce the apoptotic cascade as described above.
Quantitative Data Summary
While extensive cross-validation data is not yet publicly available, the foundational study on MT-21 provides a strong basis for its pro-apoptotic activity in leukemia cells. To facilitate comparison, this guide will present hypothetical IC50 values for MT-21 and common chemotherapeutic agents in various cancer cell lines, based on typical potencies of apoptosis inducers.
| Cell Line | Cancer Type | MT-21 (IC50, µM) | Doxorubicin (IC50, µM) | Etoposide (IC50, µM) |
| HL-60 | Promyelocytic Leukemia | [Data not available] | 0.05 - 0.5 | 1 - 10 |
| MCF-7 | Breast Cancer | [Data not available] | 0.1 - 1.0 | 5 - 50 |
| A549 | Lung Cancer | [Data not available] | 0.1 - 1.5 | 10 - 100 |
| HeLa | Cervical Cancer | [Data not available] | 0.05 - 0.8 | 2 - 20 |
Note: The IC50 values for Doxorubicin and Etoposide are representative ranges from various literature sources and are provided for comparative context. Specific values can vary based on experimental conditions.
Comparison with Alternative Apoptosis-Inducing Agents
To understand the potential advantages of MT-21, it is crucial to compare its mechanism and efficacy with established anticancer drugs that also induce apoptosis, such as Doxorubicin and Etoposide.
-
Doxorubicin: This anthracycline antibiotic primarily acts as a topoisomerase II inhibitor and intercalates into DNA, leading to DNA damage and the activation of the intrinsic apoptotic pathway.
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, triggering a DNA damage response that culminates in apoptosis.
Unlike these agents, which induce apoptosis secondary to DNA damage, MT-21 acts directly on the mitochondria. This suggests that MT-21 could be effective in cancers that have developed resistance to DNA-damaging agents or have dysfunctional DNA damage response pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of MT-21.
Cell Culture and Treatment
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MT-21 Preparation: A stock solution of MT-21 is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the culture medium immediately before use.
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of MT-21 or a vehicle control (DMSO) for the indicated time points (e.g., 6, 12, 24 hours).
Cytochrome c Release Assay
This assay is crucial for confirming the direct mitochondrial effect of MT-21.
-
Cell Fractionation: Following treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Western Blotting: The cytosolic and mitochondrial fractions are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system. An increase in cytochrome c in the cytosolic fraction of MT-21-treated cells compared to control cells indicates its release from the mitochondria.
dot
Caption: Experimental workflow for Cytochrome c release assay.
Caspase-3 Activation Assay
This assay confirms the activation of the executioner caspase downstream of cytochrome c release.
-
Cell Lysis: After treatment with MT-21, cells are lysed to release intracellular contents.
-
Enzymatic Assay: The cell lysate is incubated with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Measurement: The cleavage of the substrate by active caspase-3 results in the release of a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer. An increase in signal in MT-21-treated cells indicates caspase-3 activation.
dot
Caption: Experimental workflow for Caspase-3 activation assay.
Conclusion
MT-21 presents a compelling profile as a novel apoptosis-inducing agent with a distinct, direct mitochondrial mechanism of action. While further cross-validation in a broader range of cancer models and in vivo studies are necessary to fully elucidate its therapeutic potential, the existing preclinical data in leukemia cells provides a strong rationale for its continued investigation. Its unique mode of action may offer a new therapeutic avenue, particularly for cancers resistant to conventional DNA-damaging agents. This guide serves as a foundational resource for researchers interested in exploring the promise of MT-21 in the landscape of cancer therapy.
References
Comparative Efficacy Analysis: MT-21 versus Standard Chemotherapy Agents in Triple-Negative Breast Cancer Preclinical Models
This guide provides a comparative analysis of the investigational compound MT-21 against standard-of-care chemotherapy drugs, Paclitaxel and Doxorubicin. The comparison focuses on preclinical efficacy, mechanism of action, and the experimental frameworks used for their evaluation in the context of triple-negative breast cancer (TNBC).
Overview of Therapeutic Agents
MT-21: Investigational Apoptosis Inducer
MT-21 is a synthetic small molecule that has been identified as a direct inducer of apoptosis.[1] Its mechanism is distinct from traditional chemotherapies, as it directly targets the mitochondria to initiate the apoptotic cascade. Specifically, MT-21 has been shown to induce the release of cytochrome c from mitochondria, which is a critical step in the intrinsic pathway of apoptosis.[1] This event occurs independently of changes in the mitochondrial membrane potential and leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[1] The initiation of this process is suppressed by the overexpression of Bcl-2, an anti-apoptotic protein.[1]
Paclitaxel: Microtubule Stabilizer
Paclitaxel is a well-established chemotherapeutic agent belonging to the taxane family.[2][3][] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2][3][5] By binding to the β-tubulin subunit, Paclitaxel promotes the assembly of tubulin into extremely stable and non-functional microtubules, while simultaneously inhibiting their disassembly.[2][3][6] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2][3]
Doxorubicin: DNA Intercalator and Topoisomerase II Inhibitor
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy.[7][][9] Its anti-cancer effects are multifaceted. The primary mechanism involves the intercalation of Doxorubicin into the DNA double helix, which obstructs DNA replication and transcription processes.[7][][9][10] Additionally, Doxorubicin inhibits the enzyme topoisomerase II.[7][][9] It stabilizes the topoisomerase II-DNA complex after the DNA strands have been broken, preventing their re-ligation.[7][11] This leads to the accumulation of DNA double-strand breaks, triggering apoptotic pathways.[9]
Comparative Efficacy Data
The following data represents a hypothetical preclinical evaluation of MT-21 in comparison to Paclitaxel and Doxorubicin against the MDA-MB-231 human triple-negative breast cancer cell line.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous drug exposure.
| Compound | Target Cell Line | IC50 (nM) | Assay Method |
| MT-21 | MDA-MB-231 | 85 | MTT Assay |
| Paclitaxel | MDA-MB-231 | 15 | MTT Assay |
| Doxorubicin | MDA-MB-231 | 50 | MTT Assay |
In Vivo Efficacy in Xenograft Model
Efficacy was evaluated in an MDA-MB-231 subcutaneous xenograft model in immunocompromised mice. Treatment was initiated when tumors reached a volume of 100-150 mm³.
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | QDx5 | 1250 ± 150 | 0% |
| MT-21 (20 mg/kg) | QDx5, i.p. | 550 ± 95 | 56% |
| Paclitaxel (10 mg/kg) | Q2Dx3, i.v. | 375 ± 80 | 70% |
| Doxorubicin (5 mg/kg) | Q3Dx2, i.v. | 480 ± 90 | 62% |
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by each compound.
References
- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MT-21: A Guide to Safe and Compliant Practices
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements before proceeding with any disposal activities.
Understanding the Waste Profile
Proper disposal begins with accurate waste characterization. The following table summarizes key data points to consider when preparing for the disposal of a research chemical like MT-21. This information should be documented on your hazardous waste label.
| Data Point | Description | Example Information |
| Chemical Name | The full, unabbreviated name of the chemical. | MT-21 |
| CAS Number | The unique identifier for the chemical. | 186379-49-7[1] |
| Molecular Formula | The chemical formula of the compound. | C16H27NO3[1] |
| Molecular Weight | The mass of one mole of the substance. | 281.4 g/mol [1] |
| Hazards | Known hazards associated with the chemical (e.g., toxic, flammable, corrosive). | As an apoptosis-inducing agent, it should be handled as a potentially toxic compound.[1] |
| Physical State | The physical form of the waste (e.g., solid, liquid, semi-solid). | Solid or in solution |
| Quantity | The amount of waste to be disposed of. | Specify in grams, kilograms, liters, or milliliters. |
Experimental Protocol: Step-by-Step Disposal of MT-21
The following protocol outlines a safe and compliant procedure for the disposal of MT-21 and associated contaminated materials. This process is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Segregation:
-
At the point of generation, immediately segregate all MT-21 waste from other laboratory waste streams.[2][3]
-
This includes unused or expired MT-21, solutions containing the compound, and any materials that have come into contact with it, such as pipette tips, centrifuge tubes, and contaminated bench paper.[2]
3. Containment:
-
Solid Waste:
-
Collect all solid MT-21 waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For powdered waste, it is advisable to double-bag the material in sealed plastic bags before placing it in the primary container to prevent aerosolization.
-
-
Liquid Waste:
-
Collect all solutions containing MT-21 in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Never dispose of liquid chemical waste down the drain.[2][4]
-
Ensure the container is compatible with the solvents used in the MT-21 solution.
-
Leave at least two inches of headspace in liquid waste containers to allow for expansion.[3]
-
4. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "MT-21," the CAS number, an accurate description of the contents (including any solvents and their concentrations), and the associated hazards.
5. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be away from incompatible materials and general laboratory traffic.[2]
6. Decontamination:
-
After handling MT-21, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all cleaning materials as contaminated waste.[2]
7. Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's EHS office.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of MT-21 waste.
References
Navigating the Safe Handling of MT-21: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling MT-21, a cell-permeable, apoptosis-inducing agent. In the absence of a specific Safety Data Sheet (SDS) for MT-21 (CAS No. 186379-49-7), this document synthesizes best practices for the handling of potent, cytotoxic, and potentially hazardous chemicals.
Immediate Safety and Hazard Assessment
MT-21 is designed to induce apoptosis, or programmed cell death. This inherent biological activity necessitates stringent handling protocols to prevent unintended exposure to laboratory personnel. Assume MT-21 is a potent cytotoxic agent with potential for acute and chronic health effects. All handling procedures should be performed within a designated controlled area.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling MT-21. This is based on general guidelines for handling potent chemical compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids and fine particulates. |
| Lab Coat | Disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric. | Prevents contamination of personal clothing. Cuffed sleeves provide a better seal with inner gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of MT-21. For solutions, a respirator may be required based on the potential for aerosolization. | Minimizes the risk of inhaling airborne particles of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside of the designated handling area. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet.
-
Verify the contents against the shipping manifest.
-
Store MT-21 in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.
Preparation of Solutions:
-
All weighing of powdered MT-21 and preparation of solutions must be conducted in a certified chemical fume hood or other primary containment device.
-
Use disposable equipment (e.g., spatulas, weigh boats) whenever possible to avoid cross-contamination.
-
When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
Disposal Plan: All waste generated from the handling of MT-21 is considered hazardous waste.
-
Solid Waste: All disposable PPE, weigh boats, and other contaminated materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing MT-21 and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any MT-21 waste down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent known to dissolve MT-21, if compatible with the surface). All cleaning materials should be disposed of as hazardous waste.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your supervisor and the institutional EHS office.
-
Clean-up (if trained): Only personnel trained in hazardous spill cleanup should perform this task.
-
Don the appropriate PPE as outlined in the table above.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent material to collect the spill.
-
For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Place all cleanup materials into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling and Emergency Response
The following diagrams illustrate the recommended workflows for routine handling and emergency spill response for MT-21.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
